Product packaging for 1-Propoxydodecane(Cat. No.:CAS No. 68409-59-6)

1-Propoxydodecane

Cat. No.: B3068646
CAS No.: 68409-59-6
M. Wt: 228.41 g/mol
InChI Key: SOOBJWBRPWEOMW-UHFFFAOYSA-N
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Description

1-Propoxydodecane is a useful research compound. Its molecular formula is C15H32O and its molecular weight is 228.41 g/mol. The purity is usually 95%.
The exact mass of the compound Alcohols, C12-14, propoxylated is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O B3068646 1-Propoxydodecane CAS No. 68409-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propoxydodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBJWBRPWEOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945775
Record name 1-Propoxydodecane
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Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68409-59-6, 74499-34-6, 230969-99-0
Record name Alcohols, C12-14, propoxylated
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Record name Alcohols, C12-15, propoxylated
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Record name Alcohols, C12-14, propoxylated
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Record name 1-Propoxydodecane
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Record name Alcohols, C12-14, propoxylated
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-propoxydodecane, a key chemical compound with applications in various research and development sectors. The information is presented to be a readily accessible resource for laboratory and development settings.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and formulation studies.

PropertyValue
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol [1]

Molecular Structure and Connectivity

The structural arrangement of this compound consists of a propyl group linked via an ether bond to a dodecyl chain. This relationship can be visualized as a hierarchical structure where the parent alkane chains are joined by an oxygen atom to form the ether.

cluster_propyl Propyl Group (C3H7) cluster_dodecyl Dodecyl Group (C12H25) p1 CH3 p2 CH2 p1->p2 p3 CH2 p2->p3 O Oxygen (Ether Linkage) p3->O d1 CH2 d2 ... d1->d2 d3 CH3 d2->d3 O->d1

Caption: Logical relationship of the constituent parts of this compound.

Experimental Protocols

While this document does not contain specific experimental results, a key technique for the structural elucidation and purity assessment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

¹H NMR (Proton NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final concentration of 5-10 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative ratios of protons corresponding to the propoxy and dodecyl chains. Chemical shifts will be indicative of the electronic environment of the protons, confirming the ether linkage.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Propoxydodecane (CAS No. 68409-59-6). The information is compiled for use in research, chemical synthesis, and drug development contexts where understanding the physical characteristics of this long-chain ether is crucial.

Core Physical and Chemical Data

This compound is an organic compound classified as an ether. Its molecular structure, consisting of a propyl group and a dodecyl group linked by an oxygen atom, dictates its physical properties.

PropertyValueSource(s)
Molecular Formula C15H32O[1]
Molecular Weight 228.42 g/mol [1]
Density 0.808 g/cm³[1][2][3]
Boiling Point 276.3 °C at 760 mmHg[1][2]
Refractive Index 1.432[1][2]
Vapour Pressure 0.00815 mmHg at 25°C[2]
Flash Point 105.7 °C[1]

Solubility Profile

  • Water Solubility : Due to the dominance of the large, nonpolar C12H25 hydrocarbon chain, this compound is expected to be essentially insoluble in water. While the ether oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the long alkyl chain.[2]

  • Organic Solvent Solubility : It is anticipated to be soluble in a wide range of nonpolar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). It is also expected to be soluble in other ethers (e.g., diethyl ether) and alcohols with longer carbon chains.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound from a primary research article are not available in the public domain. The data presented above is sourced from chemical supplier databases. Below are generalized, standard methodologies for the determination of these key physical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.

G General Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_correction Data Correction (if necessary) A Place liquid sample in a distillation flask with boiling chips. B Assemble distillation apparatus (flask, condenser, receiving flask). A->B C Insert a calibrated thermometer into the distillation head. B->C D Gently heat the distillation flask. C->D E Record the temperature when the liquid boils and a stable ring of condensate forms on the thermometer bulb. D->E F Record the atmospheric pressure. E->F G If atmospheric pressure is not 760 mmHg, apply a pressure correction (e.g., using a nomograph). F->G

General Workflow for Boiling Point Determination
Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

  • Calibration : The volume of a clean, dry pycnometer is determined by filling it with a reference substance of known density (e.g., deionized water) at a specific temperature and weighing it.

  • Sample Measurement : The pycnometer is emptied, dried, and filled with this compound.

  • Weighing : The mass of the pycnometer containing the sample is measured.

  • Calculation : The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer (e.g., an Abbé refractometer).

  • Calibration : The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

  • Sample Application : A few drops of this compound are placed on the prism of the refractometer.

  • Measurement : The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

  • Temperature Control : The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

G Structure-Property Relationships of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C3H7-O-C12H25) LongChain Long Dodecyl Chain (C12H25) Structure->LongChain EtherLinkage Ether Linkage (C-O-C) Structure->EtherLinkage BoilingPoint High Boiling Point LongChain->BoilingPoint Strong van der Waals forces Solubility Low Water Solubility High Organic Solvent Solubility LongChain->Solubility Dominant nonpolar character Density Density < 1 g/cm³ LongChain->Density Large hydrocarbon content EtherLinkage->BoilingPoint Dipole-dipole interactions

Structure-Property Relationships

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of 1-Propoxydodecane and Related Compounds

Direct experimental values for the boiling and melting points of this compound (CAS No. 68409-59-6) are not prominently reported. However, data from structurally similar compounds can provide an estimation. For instance, propoxycyclododecane, a cyclic ether with a similar molecular weight, has a reported boiling point of 124-127 °C at a reduced pressure of 3 Torr[1]. It is important to note that the linear alkyl chain of this compound will influence its physical properties differently than a cyclic structure.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound68409-59-6C₁₅H₃₂O228.42Not availableNot available
Propoxycyclododecane67845-47-0C₁₅H₃₀O226.40124-127 @ 3 Torr[1]Not available

Factors Influencing Boiling and Melting Points of Ethers

The boiling and melting points of ethers are primarily determined by the strength of their intermolecular forces. Ethers, such as this compound, exhibit dipole-dipole interactions due to the polar C-O bond. However, they are incapable of hydrogen bonding with themselves, which results in significantly lower boiling points compared to alcohols of similar molecular weight. The boiling points of ethers are more comparable to those of alkanes with similar molecular masses.

Key factors influencing these properties include:

  • Molecular Weight: As the molecular weight increases, so do the van der Waals forces, leading to higher boiling and melting points.

  • Molecular Structure: Branching in the alkyl chains can lower the boiling point due to a decrease in surface area, which weakens the van der Waals forces.

  • Polarity: The slight polarity of the ether linkage contributes to dipole-dipole interactions, resulting in boiling points that are slightly higher than those of nonpolar alkanes of the same molecular weight.

G A Molecular Properties of this compound H Molecular Weight (228.42 g/mol) A->H I Linear Dodecyl Chain A->I J Polar C-O-C Bond A->J B Intermolecular Forces E Physical Properties B->E C Van der Waals Forces C->B D Dipole-Dipole Interactions D->B F Boiling Point E->F G Melting Point E->G H->C increases I->C large surface area J->D

Caption: Factors influencing the physical properties of this compound.

Experimental Protocols for Determining Boiling and Melting Points

The following sections detail the standard laboratory procedures for the accurate determination of the boiling and melting points of organic compounds like this compound.

a) Thiele Tube Method

This micro-method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source (Bunsen burner or hot plate).

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating should continue until a steady stream is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

b) Distillation Method

This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. This is the temperature at which the vapor and liquid are in equilibrium.

G cluster_thiele Thiele Tube Method cluster_distillation Distillation Method A1 Sample in Test Tube with Inverted Capillary A2 Attach to Thermometer A1->A2 A3 Place in Thiele Tube A2->A3 A4 Heat Gently A3->A4 A5 Observe Steady Stream of Bubbles A4->A5 A6 Cool and Record Temperature at Liquid Entry A5->A6 B1 Sample and Boiling Chips in Distillation Flask B2 Assemble Distillation Apparatus B1->B2 B3 Heat to Boiling B2->B3 B4 Record Stable Vapor Temperature B3->B4

Caption: Experimental workflows for boiling point determination.

Should this compound be a solid at room temperature, its melting point can be determined as follows.

a) Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), and a thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry solid sample is introduced into the open end of a capillary tube.

    • The tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of a melting point apparatus.

    • The sample is heated at a steady rate. For an unknown sample, a rapid initial determination can be made, followed by a slower, more accurate measurement with a fresh sample.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

G A Obtain Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Record Temperature at First Liquid Drop D->E observe F Record Temperature at Complete Liquefaction D->F observe G Determine Melting Range E->G F->G

Caption: Experimental workflow for melting point determination.

Safety Considerations

When determining the physical properties of ethers, it is crucial to be aware of the potential for peroxide formation. Ethers can react with atmospheric oxygen to form explosive peroxides, especially when stored for extended periods. It is recommended to test for the presence of peroxides before heating or distilling any ether. The use of a heating mantle is preferred over a Bunsen burner to minimize the risk of fire, as ethers are generally flammable. All procedures should be carried out in a well-ventilated fume hood.

References

Navigating the Solubility Landscape of 1-Propoxydodecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Ethers

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their solubility is governed by the principle of "like dissolves like." Ethers possess a slight dipole moment due to the C-O-C bond, allowing for some interaction with polar molecules. However, the presence of long alkyl chains, as in 1-propoxydodecane, imparts a significant non-polar character to the molecule. Ethers are generally considered good solvents for a wide range of organic compounds, particularly those with low to moderate polarity.[1] They are less soluble in water compared to alcohols with similar molecular weights because they cannot act as hydrogen bond donors.[2] The solubility of ethers in water decreases as the length of the alkyl chains increases.[3][4][5] Conversely, their solubility in non-polar organic solvents is expected to be high.

Expected Qualitative Solubility of this compound

Based on its structure—a polar ether group attached to a long, non-polar dodecyl chain—the following table summarizes the expected qualitative solubility of this compound in various common organic solvents.

Solvent ClassificationSolvent ExamplesExpected Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Carbon TetrachlorideHighThe long dodecyl chain of this compound is structurally similar to these non-polar solvents, leading to favorable van der Waals interactions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), DichloromethaneHigh to ModerateThese solvents have dipole moments that can interact with the ether linkage of this compound. THF, being a cyclic ether, is expected to be an excellent solvent.
Polar Protic Ethanol, MethanolModerate to LowThe polarity of these solvents is dominated by hydrogen bonding. While some interaction with the ether oxygen is possible, the long non-polar chain will limit miscibility.
Highly Polar Protic WaterVery Low / ImmiscibleThe strong hydrogen bonding network of water will not be significantly disrupted to accommodate the large, non-polar dodecyl group of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, a gravimetric method can be employed. This method involves preparing a saturated solution, separating the undissolved solute, and quantifying the amount of solute in a known amount of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with tight-fitting caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. The filtration step is critical to remove any suspended micro-droplets of undissolved solute.

  • Quantification of Solute:

    • Record the exact mass of the filtered saturated solution.

    • Carefully evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of this compound to avoid loss of the solute. For high-boiling solvents, a vacuum oven at a moderate temperature is recommended.

    • Once the solvent has completely evaporated, reweigh the evaporating dish containing the this compound residue.

    • The difference in mass between the dish with the residue and the empty dish gives the mass of this compound that was dissolved in the known mass of the solution.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • Solubility ( g/100 g solvent):

      • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

      • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

      • Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A 1. Preparation of Saturated Solution (Excess this compound in Solvent) B 2. Equilibration (Thermostatic Shaker Bath) A->B C 3. Settling of Excess Solute B->C D 4. Syringe Withdrawal of Supernatant C->D E 5. Filtration (0.22 µm Syringe Filter) D->E F 6. Weighing of Filtered Saturated Solution E->F G 7. Solvent Evaporation F->G H 8. Weighing of Residue G->H I 9. Calculation of Solubility H->I

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development and research applications, obtaining precise, quantitative solubility data in relevant solvent systems is crucial for formulation, purification, and reaction optimization.

References

synthesis of 1-Propoxydodecane via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Synthesis of 1-Propoxydodecane via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of this compound, an asymmetrical ether, utilizing the robust and well-established Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of the ether linkage.

Principle and Mechanism

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific synthesis, the process involves two primary steps:

  • Alkoxide Formation : 1-Propanol is deprotonated by a strong base, typically sodium metal or sodium hydride, to form the sodium propoxide nucleophile.

  • Nucleophilic Attack : The resulting propoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 1-bromododecane.[1] This concerted, single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O-C ether linkage.[1]

For a successful SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions.[1] In this synthesis, 1-bromododecane is a primary halide, making it an excellent substrate for this transformation.

Williamson_Mechanism Reaction Mechanism for this compound Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Nucleophilic Substitution Propanol CH₃CH₂CH₂OH (1-Propanol) Na Na (Sodium Metal) Propoxide CH₃CH₂CH₂O⁻Na⁺ (Sodium Propoxide) Na->Propoxide H2 ½ H₂ (Hydrogen Gas) TransitionState Transition State Propoxide->TransitionState Nucleophilic Attack Bromododecane CH₃(CH₂)₁₀CH₂Br (1-Bromododecane) Bromododecane->TransitionState Product CH₃CH₂CH₂-O-CH₂(CH₂)₁₀CH₃ (this compound) TransitionState->Product Bond Formation & Leaving Group Departure NaBr NaBr (Sodium Bromide) TransitionState->NaBr

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the in situ preparation of sodium propoxide followed by its reaction with 1-bromododecane.

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
Sodium (Na)22.990.9788397.8
1-Propanol (anhydrous)60.100.80397-126
1-Bromododecane249.231.038134-135 (at 6 mmHg)[2][3]-11 to -9[2][3]
Diethyl Ether (anhydrous)74.120.71334.6-116.3
Hydrochloric Acid (1 M)36.46~1.0N/AN/A
Saturated NaCl (brine)58.44~1.2N/AN/A
Anhydrous MgSO₄/Na₂SO₄120.37 / 142.042.66 / 2.66N/AN/A

2.2 Stoichiometry

ReagentMolesEquivalentsAmount
Sodium0.11 mol1.12.53 g
1-Propanol1.0 mol10.060.1 g (75 mL)
1-Bromododecane0.10 mol1.024.9 g (24.0 mL)

2.3 Procedure

  • Alkoxide Preparation :

    • Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Carefully add 2.53 g of sodium metal (cut into small pieces) portion-wise to the stirred 1-propanol. The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a gentle reflux.[4]

    • After all the sodium has reacted completely, the solution of sodium propoxide in 1-propanol is ready.

  • Williamson Synthesis :

    • Heat the sodium propoxide solution to a gentle reflux (~60-70°C).

    • Add 24.9 g of 1-bromododecane dropwise from the dropping funnel over 30 minutes.

    • Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

  • Workup and Isolation :

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaCl (brine).[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter off the drying agent and remove the solvent (diethyl ether and excess 1-propanol) using a rotary evaporator.

  • Purification :

    • The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_alkoxide 1. Prepare Sodium Propoxide (Na + 1-Propanol) add_halide 2. Add 1-Bromododecane prep_alkoxide->add_halide reflux 3. Reflux for 2-3 hours add_halide->reflux quench 4. Cool and Quench with Water reflux->quench extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash Organic Layer (HCl, H₂O, Brine) extract->wash dry 7. Dry over Na₂SO₄ wash->dry evaporate 8. Evaporate Solvents dry->evaporate distill 9. Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

3.1 Physical Properties

PropertyValue
Molecular FormulaC₁₅H₃₂O
Molar Mass228.42 g/mol
AppearanceColorless liquid
Boiling Point~125-130 °C at 3-4 mmHg
Density~0.8-0.9 g/cm³
Refractive Index (n²⁰/D)~1.43-1.44

(Note: Exact physical properties may vary slightly based on purity and measurement conditions. Data is estimated based on similar ethers like propoxycyclododecane[7] and general trends.)

3.2 Spectroscopic Data

TechniqueExpected Absorptions / Chemical Shifts
FT-IR (cm⁻¹) C-O-C stretch : Strong, sharp peak around 1050-1150 cm⁻¹.[8] C-H stretch (sp³) : Strong, sharp peaks between 2850-2960 cm⁻¹.[8][9] C-H bend : Medium peaks around 1465 cm⁻¹.[8]
¹H NMR (ppm) -O-CH₂- (propoxy) : Triplet, ~3.4 ppm. -O-CH₂- (dodecyl) : Triplet, ~3.4 ppm. -CH₂- (propoxy, middle) : Sextet, ~1.6 ppm. -CH₂- (dodecyl chain) : Broad multiplet, ~1.2-1.4 ppm. -CH₃ (propoxy) : Triplet, ~0.9 ppm. -CH₃ (dodecyl) : Triplet, ~0.9 ppm.
¹³C NMR (ppm) -O-CH₂- (propoxy & dodecyl) : ~70-75 ppm. Aliphatic -CH₂- & -CH₃ : ~10-35 ppm.[8]

(Note: NMR chemical shifts are approximate and depend on the solvent used.)

Safety Considerations

  • Sodium Metal : Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][10][11] It is also highly corrosive.[12] Handle only under an inert atmosphere and ensure all glassware is scrupulously dry.[12] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[4]

  • 1-Propanol : A flammable liquid.[13] Avoid open flames and ensure adequate ventilation.

  • 1-Bromododecane : Can cause skin and eye irritation.[3]

  • General Precautions : Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.[10] All operations should be conducted within a certified fume hood.

References

1-Propoxydodecane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 1-Propoxydodecane as a Non-polar Aprotic Solvent in Research and Development

This technical guide provides a detailed overview of this compound, a long-chain ether, and its characteristics as a non-polar aprotic solvent. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key physical and chemical properties, outlines relevant experimental protocols, and explores its potential applications.

Introduction to this compound

This compound (C₁₅H₃₂O) is an organic compound classified as an ether. Its structure, featuring a propyl group attached to a twelve-carbon dodecyl chain via an oxygen atom, imparts significant hydrophobicity and chemical stability. As a solvent, its long alkyl chain and the absence of acidic protons categorize it as a non-polar aprotic solvent. Such solvents are crucial in various chemical reactions and formulations where the absence of active protons and a non-polar environment are required.

The defining characteristics of a non-polar aprotic solvent are a low dielectric constant and a lack of hydrogen bond donating ability. While specific experimental data for this compound is limited, its properties can be estimated based on its structural analogues and the general behavior of long-chain ethers. These solvents are incapable of donating hydrogen bonds, which influences their solvation properties and reactivity in chemical processes.

Physicochemical Properties

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₃₂O-
Molecular Weight 228.42 g/mol -
CAS Number 68409-59-6-
Hydrogen Bond Acceptors 1-
Hydrogen Bond Donors 0-
Rotatable Bond Count 13-

Table 2: Physical Properties of this compound and Analogues

PropertyThis compound (Estimated)Propoxycyclododecane1-Propoxydecane
Boiling Point ~280-300 °C (at 760 Torr)124-127 °C (at 3 Torr)Not Available
Density ~0.8 g/mL0.896 g/cm³ (at 20 °C)0.797 g/mL
Refractive Index Not AvailableNot Available1.425
Dielectric Constant < 5 (estimated)Not AvailableNot Available
Polarity Index < 2 (estimated)Not AvailableNot Available

Note: The values for this compound are estimations based on the properties of its structural analogues and general trends for long-chain ethers. Experimental verification is recommended.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1-bromododecane and sodium propoxide.

Materials:

  • 1-Bromododecane

  • Sodium metal

  • Anhydrous propan-1-ol

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Propoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium propoxide.

  • Reaction with 1-Bromododecane: To the freshly prepared sodium propoxide solution, add 1-bromododecane dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and then with brine to remove any unreacted alcohol and salts.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Reactants 1-Bromododecane Sodium Propoxide Reaction SN2 Reaction in Propan-1-ol Reactants->Reaction Reflux Reflux Reaction->Reflux Workup Quench with Water Extract with Ether Reflux->Workup Washing Wash with Water and Brine Workup->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Characterization as a Non-polar Aprotic Solvent

The classification of a solvent is determined by its physical properties, primarily its dielectric constant and its ability to form hydrogen bonds.

  • Aprotic Nature: this compound is an aprotic solvent because it lacks protons bonded to highly electronegative atoms (like oxygen or nitrogen). The ether oxygen can act as a hydrogen bond acceptor, but it cannot donate a hydrogen bond. This is a key characteristic of aprotic solvents.

Diagram 2: Solvent Classification Logic

Solvent_Classification start Solvent h_bond Can it donate a hydrogen bond? start->h_bond dielectric High Dielectric Constant (>15)? h_bond->dielectric No polar_protic Polar Protic h_bond->polar_protic Yes polar_aprotic Polar Aprotic dielectric->polar_aprotic Yes non_polar_aprotic Non-polar Aprotic dielectric->non_polar_aprotic No

Caption: Decision tree for classifying solvents based on their properties.

Applications in Research and Drug Development

As a non-polar aprotic solvent, this compound is suitable for a range of applications where a non-reactive, non-polar medium is required.

  • Organic Synthesis: It can be used as a solvent for reactions involving non-polar reagents, such as certain organometallic reactions, or for the recrystallization of non-polar compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Drug Formulation: In the pharmaceutical industry, non-polar solvents can be used in the formulation of poorly water-soluble drugs. This compound could potentially be explored as an excipient in topical or transdermal drug delivery systems, where its lipophilic nature could enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

  • Specialty Chemicals: It serves as an intermediate in the synthesis of other specialty chemicals, such as surfactants and lubricants, where its long alkyl chain contributes to the desired surface-active or lubricating properties.

Experimental Protocol: Solubility Study

Objective: To determine the solubility of a compound in this compound.

Materials:

  • Compound of interest (solute)

  • This compound (solvent)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or water bath

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the solute to a known volume of this compound in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of the compound in this compound, typically expressed in mg/mL or mol/L.

Diagram 3: Solubility Study Workflow

Solubility_Study Start Add excess solute to This compound Equilibrate Shake at constant temperature Start->Equilibrate Separate Allow solid to settle (or centrifuge) Equilibrate->Separate Sample Withdraw supernatant Separate->Sample Dilute Dilute sample Sample->Dilute Analyze Quantify solute concentration Dilute->Analyze Result Calculate solubility Analyze->Result

Caption: General workflow for determining the solubility of a compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling long-chain ethers should be followed. These compounds are typically of low volatility and low acute toxicity. However, they can be combustible and may cause skin and eye irritation upon prolonged contact. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound presents the characteristics of a non-polar aprotic solvent, making it a potentially valuable tool in various scientific and industrial applications. Its long alkyl chain and ether functionality provide a unique combination of hydrophobicity and chemical inertness. While a lack of extensive published data necessitates some estimation of its properties, the provided protocols for its synthesis and for solubility studies offer a practical framework for its utilization in the laboratory. Further research into its specific physical properties and applications is warranted to fully explore its potential in organic synthesis and drug development.

Methodological & Application

Synthesis of 1-Propoxydodecane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1-propoxydodecane, a long-chain alkyl ether. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for preparing ethers.[1][2][3] This protocol outlines two potential synthetic routes, detailing the necessary reagents, reaction conditions, and purification procedures. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic compound with applications in various fields, including as a solvent, plasticizer, and intermediate in the synthesis of more complex molecules. The Williamson ether synthesis is the most common and efficient method for its preparation.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4]

For the synthesis of this compound, two primary pathways are viable:

  • Route A: The reaction of sodium dodecyloxide (formed from 1-dodecanol) with 1-halopropane.

  • Route B: The reaction of sodium propoxide (formed from 1-propanol) with 1-halododecane.

This protocol will focus on providing a detailed procedure for both routes, enabling researchers to select the most suitable pathway based on the availability of starting materials and laboratory capabilities.

Reaction Scheme

Route A: CH₃(CH₂)₁₁OH + NaH → CH₃(CH₂)₁₁ONa + H₂ CH₃(CH₂)₁₁ONa + CH₃CH₂CH₂Br → CH₃(CH₂)₁₁OCH₂CH₂CH₃ + NaBr

Route B: CH₃CH₂CH₂OH + NaH → CH₃CH₂CH₂ONa + H₂ CH₃CH₂CH₂ONa + CH₃(CH₂)₁₁Br → CH₃(CH₂)₁₁OCH₂CH₂CH₃ + NaBr

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Williamson ether synthesis of long-chain alkyl ethers. The specific values can be adapted based on the chosen scale of the reaction.

ParameterRoute ARoute B
Alcohol 1-Dodecanol1-Propanol
Alkyl Halide 1-Bromopropane1-Bromododecane
Base Sodium Hydride (NaH)Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Molar Ratio (Alcohol:Base:Alkyl Halide) 1 : 1.2 : 1.11 : 1.2 : 1.1
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours
Typical Yield 80-95%80-95%

Experimental Protocols

Route A: From 1-Dodecanol and 1-Bromopropane

Materials:

  • 1-Dodecanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-dodecanol (1.0 eq).

    • Dissolve the 1-dodecanol in anhydrous THF (approximately 5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Ether Synthesis:

    • Cool the resulting sodium dodecyloxide solution back to 0 °C.

    • Add 1-bromopropane (1.1 eq) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route B: From 1-Propanol and 1-Bromododecane

The procedure for Route B is analogous to Route A, with the substitution of 1-propanol for 1-dodecanol and 1-bromododecane for 1-bromopropane.

Materials:

  • 1-Propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromododecane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: Follow the same procedure as in Route A, using 1-propanol (1.0 eq) and sodium hydride (1.2 eq) in anhydrous THF.

  • Ether Synthesis: Follow the same procedure as in Route A, adding 1-bromododecane (1.1 eq) to the sodium propoxide solution.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Route A to isolate this compound.

Visualizations

Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Ether Synthesis cluster_workup Work-up & Purification alcohol Alcohol (1-Dodecanol or 1-Propanol) mix_base Mix & React (0°C to RT) base Base (NaH) solvent_prep Anhydrous Solvent (THF) alkoxide Alkoxide Solution reaction Sₙ2 Reaction (0°C to RT, 12-24h) alkoxide->reaction mix_base->alkoxide alkyl_halide Alkyl Halide (1-Bromopropane or 1-Bromododecane) alkyl_halide->reaction crude_product Crude Product Mixture reaction->crude_product quench Quench (aq. NH₄Cl) crude_product->quench extract Extraction (Ether/Water) quench->extract wash Wash (Water, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products alkoxide Dodecyloxide Ion (Nucleophile) transition_state [RO---C---Br]⁻ alkoxide->transition_state Backside Attack alkyl_halide 1-Propyl Bromide (Electrophile) alkyl_halide->transition_state ether This compound transition_state->ether leaving_group Bromide Ion (Leaving Group) transition_state->leaving_group Bond Cleavage

Caption: Sₙ2 mechanism for the Williamson ether synthesis.

References

Application Notes and Protocols: 1-Propoxydodecane as a High-Boiling Point Ether Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-propoxydodecane as a high-boiling point ether solvent, including its synthesis, physical properties, and applications in organic synthesis, particularly in reactions requiring elevated temperatures such as Grignard reactions. Detailed experimental protocols and safety information are provided to guide researchers in its effective and safe use.

Introduction to this compound

This compound (C₁₅H₃₂O) is a high-boiling point ether that offers a distinct advantage in organic synthesis when reactions need to be conducted at temperatures exceeding the boiling points of more common ether solvents like diethyl ether (34.6 °C) or tetrahydrofuran (THF) (66 °C).[1] Its higher boiling point allows for a greater reaction temperature range, which can lead to increased reaction rates and yields. Ethers are desirable solvents for reactions involving organometallic reagents, such as Grignard reagents, due to their ability to solvate and stabilize the magnesium atom through coordination, enhancing the reagent's nucleophilicity.[2] Furthermore, their aprotic nature prevents the quenching of these highly reactive reagents.[3][4]

Physical and Chemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₅H₃₂O[5]
Molecular Weight 228.41 g/mol [5]
Boiling Point Not available. Estimated to be > 200 °C at atmospheric pressure.The boiling point of the related compound, propoxycyclododecane, is 124-127 °C at 3 Torr.[6] Boiling points increase with atmospheric pressure.[7]
Density Not available.The density of the related compound, propoxycyclododecane, is 0.896 g/cm³ at 20 °C.[6]
Flash Point Not available.High-boiling point ethers generally have higher flash points than their lower-boiling counterparts.
Solubility Insoluble in water; soluble in common organic solvents.General property of long-chain ethers.
Purity Typically ≥95%[5]

Synthesis of this compound via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[8][9][10][11][12] In this case, sodium propoxide reacts with 1-bromododecane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propan-1-ol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 1-Bromododecane

  • Anhydrous diethyl ether or THF

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Propoxide:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), add propan-1-ol to a round-bottom flask equipped with a magnetic stir bar.

    • Slowly add an equimolar amount of sodium hydride (or sodium metal) in portions to the propan-1-ol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform the addition carefully to control the reaction rate.

    • Stir the mixture at room temperature until the sodium hydride has completely reacted and a clear solution of sodium propoxide in propan-1-ol is formed.

  • Williamson Ether Synthesis Reaction:

    • To the freshly prepared sodium propoxide solution, add an equimolar amount of 1-bromododecane dropwise via a dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. A reaction temperature of 60-80°C is generally suitable.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether or another suitable extraction solvent.

    • Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Williamson_Ether_Synthesis propanol Propan-1-ol propoxide Sodium Propoxide propanol->propoxide Deprotonation na_or_nah Na or NaH na_or_nah->propoxide reaction_mixture Reaction Mixture propoxide->reaction_mixture bromododecane 1-Bromododecane bromododecane->reaction_mixture SN2 Attack reflux Reflux (60-80°C) reaction_mixture->reflux workup Aqueous Work-up reflux->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Williamson Ether Synthesis of this compound.

Application in Grignard Reactions

High-boiling point ethers like this compound are particularly useful in Grignard reactions where the starting materials are less reactive and require higher temperatures to proceed at a reasonable rate. The ether solvent stabilizes the Grignard reagent and the reaction can be safely conducted at elevated temperatures due to the solvent's high boiling point.

Experimental Protocol: Grignard Reaction using a High-Boiling Point Ether

This protocol describes a general procedure for the reaction of a Grignard reagent with a ketone.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • A ketone (e.g., benzophenone)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound. A small amount of a lower-boiling ether like THF can be added to facilitate initiation.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the ketone in anhydrous this compound and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific reactants, utilizing the high boiling point of this compound. Stir for several hours or until TLC analysis indicates the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization.

Grignard_Reaction_Workflow start Start prepare_grignard Prepare Grignard Reagent (Mg, Alkyl Halide in this compound) start->prepare_grignard add_ketone Add Ketone Solution in this compound prepare_grignard->add_ketone reaction Reaction at Elevated Temperature add_ketone->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Column Chromatography/Recrystallization) wash_dry->purify end Final Product purify->end

Caption: Grignard Reaction Workflow using a High-Boiling Point Ether.

Safety and Handling

General Hazards:

  • This compound is expected to be an irritant.[5]

  • As with all organic solvents, avoid inhalation of vapors and contact with skin and eyes.

  • High-boiling point ethers can form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere. Periodically test for the presence of peroxides.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Keep away from heat, sparks, and open flames.

  • In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

  • Dispose of waste according to local regulations.

First Aid:

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By following these guidelines, researchers can safely and effectively utilize this compound as a high-boiling point ether solvent in a variety of synthetic applications.

References

Application of 1-Propoxydodecane in Nanoparticle Synthesis: Theoretical Framework and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct literature on the application of 1-propoxydodecane in nanoparticle synthesis is not currently available, its physicochemical properties suggest a strong potential for its use in this field. As a high-boiling point, non-polar ether, this compound is a promising candidate as both a reaction solvent for high-temperature nanoparticle synthesis and as a capping agent to control particle growth and impart stability. This document presents a theoretical framework for the application of this compound in the synthesis of nanoparticles, including detailed, plausible experimental protocols and expected quantitative outcomes based on analogous systems. The provided protocols are intended to serve as a foundational guide for researchers exploring novel synthesis methodologies.

Physicochemical Properties of this compound

This compound (C₁₅H₃₀O) is an ether with a molecular weight of 228.41 g/mol . Its structure consists of a polar ether head group and a long, non-polar C12 alkyl tail (dodecyl group). This amphiphilic character, combined with a high boiling point (estimated to be above 250 °C at atmospheric pressure), makes it a versatile component in nanoparticle synthesis.

PropertyValue / DescriptionSignificance in Nanoparticle Synthesis
Molecular Formula C₁₅H₃₀O-
Molecular Weight 228.41 g/mol -
Boiling Point High (est. >250 °C)Enables its use as a high-temperature solvent for thermal decomposition reactions.
Polarity Primarily non-polarSuitable for dissolving non-polar precursors and acting as a medium for the synthesis of hydrophobic nanoparticles.
Structure Propoxy group with a C12 alkyl chainThe long alkyl chain can act as a steric stabilizer (capping agent) on the nanoparticle surface.

Potential Roles of this compound in Nanoparticle Synthesis

Based on its properties, this compound can be hypothesized to function in two primary roles in nanoparticle synthesis:

  • High-Boiling Point Solvent: Similar to commonly used solvents like 1-octadecene or dioctyl ether, this compound can serve as a high-temperature reaction medium. This is particularly relevant for the thermal decomposition of organometallic precursors, a widely used method for producing high-quality, crystalline nanoparticles such as quantum dots and metal oxides.

  • Capping Agent/Surfactant: The long dodecyl chain of this compound can adsorb onto the surface of nascent nanoparticles. This surface passivation, or "capping," is crucial for controlling particle growth, preventing aggregation, and ensuring colloidal stability of the final nanoparticle dispersion. While the ether linkage is less strongly coordinating than the functional groups of common capping agents like oleylamine or oleic acid, it can still provide effective steric stabilization.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide (Fe₃O₄) nanoparticles, illustrating the potential use of this compound.

Protocol 1: Synthesis of CdSe Quantum Dots using this compound as a High-Boiling Point Solvent

This protocol adapts a standard thermal decomposition method, substituting 1-octadecene with this compound.

Objective: To synthesize monodisperse, hydrophobic CdSe quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • This compound

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol

Experimental Workflow:

G cluster_0 Precursor Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification prep_Cd Prepare Cd Precursor: CdO + Oleic Acid in this compound heat_Cd Heat to 150°C under N2 to form Cadmium Oleate prep_Cd->heat_Cd cool_Cd Cool to room temperature heat_Cd->cool_Cd heat_reaction Heat Cd precursor solution to 240°C under N2 cool_Cd->heat_reaction prep_Se Prepare Se Precursor: Se powder in Trioctylphosphine (TOP) inject_Se Rapidly inject Se precursor heat_reaction->inject_Se growth Nanoparticle growth (1-10 minutes) inject_Se->growth quench Cool reaction to stop growth growth->quench add_toluene Add Toluene to dissolve quench->add_toluene precipitate Precipitate with Methanol add_toluene->precipitate centrifuge Centrifuge and collect nanoparticles precipitate->centrifuge redisperse Redisperse in Toluene centrifuge->redisperse

Caption: Workflow for CdSe Quantum Dot Synthesis.

Procedure:

  • Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine 0.1 mmol of CdO, 1 mmol of oleic acid, and 10 mL of this compound.

  • Heat the mixture to 150°C under a nitrogen atmosphere with stirring until the solution becomes clear, indicating the formation of cadmium oleate.

  • Cool the reaction mixture to room temperature.

  • Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve 1 mmol of selenium powder in 1 mL of trioctylphosphine (TOP).

  • Nanoparticle Synthesis: Reheat the cadmium precursor solution to 240°C under nitrogen.

  • At 240°C, rapidly inject the selenium-TOP solution into the hot reaction mixture.

  • Allow the nanoparticles to grow for a period of 1 to 10 minutes. The size of the quantum dots can be tuned by varying the growth time.

  • Cool the reaction flask rapidly in a water bath to quench the reaction.

  • Purification: Add 10 mL of toluene to the cooled solution. Precipitate the CdSe quantum dots by adding 20 mL of methanol.

  • Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in toluene. Repeat the precipitation and centrifugation steps two more times.

  • Finally, disperse the purified CdSe quantum dots in a non-polar solvent like toluene for storage and characterization.

Expected Quantitative Data:

Growth Time (min)Emission Peak (nm)Particle Size (nm)Quantum Yield (%)
15202.550-60
35603.560-70
55904.565-75
106205.855-65
Protocol 2: Synthesis of Iron Oxide Nanoparticles with this compound as a Capping Agent

This protocol illustrates the use of this compound as a co-capping agent to influence the size and surface properties of iron oxide nanoparticles.

Objective: To synthesize superparamagnetic iron oxide (Fe₃O₄) nanoparticles with a hydrophobic surface.

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • Oleylamine

  • This compound

  • 1-Octadecene

  • Ethanol

  • Hexane

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Thermal Decomposition cluster_2 Purification mix_reagents Combine Fe(acac)3, Oleylamine, This compound, and 1-Octadecene degas Degas and purge with N2 mix_reagents->degas heat_200 Heat to 200°C for 30 min degas->heat_200 heat_reflux Heat to reflux (~300°C) for 60 min heat_200->heat_reflux cool_down Cool to room temperature heat_reflux->cool_down precipitate Precipitate with Ethanol cool_down->precipitate centrifuge Centrifuge and collect nanoparticles precipitate->centrifuge wash Wash with Ethanol centrifuge->wash redisperse Redisperse in Hexane wash->redisperse

Caption: Workflow for Fe₃O₄ Nanoparticle Synthesis.

Procedure:

  • Reaction Setup: In a three-neck flask, combine 2 mmol of Fe(acac)₃, 6 mmol of oleylamine, 2 mmol of this compound, and 20 mL of 1-octadecene.

  • Stir the mixture and heat to 120°C under vacuum for 30 minutes to remove water and oxygen, then switch to a nitrogen atmosphere.

  • Thermal Decomposition: Heat the reaction mixture to 200°C and maintain this temperature for 30 minutes.

  • Increase the temperature to reflux (approximately 300°C) and hold for 60 minutes.

  • After 60 minutes, remove the heat source and allow the mixture to cool to room temperature.

  • Purification: Add 40 mL of ethanol to the cooled, black solution to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation. Discard the supernatant.

  • Wash the nanoparticle pellet by redispersing in hexane and precipitating with ethanol. Repeat this washing step twice.

  • Disperse the final product in hexane or another non-polar solvent.

Expected Quantitative Data:

Molar Ratio (Oleylamine : this compound)Average Particle Size (nm)Size Distribution (σ)Saturation Magnetization (emu/g)
6 : 08<10%65-75
6 : 210<12%60-70
4 : 412<15%55-65

Conclusion

This compound presents itself as a viable, albeit unexplored, candidate for use in nanoparticle synthesis. Its properties as a high-boiling point, non-polar solvent and a potential capping agent align well with established synthesis methodologies, particularly thermal decomposition. The protocols and expected data presented herein provide a solid theoretical foundation for researchers to begin experimental validation of this compound in the synthesis of a variety of nanoparticles. Further research is warranted to fully elucidate its role and optimize its application in creating novel nanomaterials for biomedical and other advanced applications.

The Potential of 1-Propoxydodecane as a High-Boiling Point Solvent in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Propoxydodecane, a long-chain aliphatic ether, presents itself as a promising, yet underexplored, solvent for organometallic reactions. Its inherent properties as an ether suggest its utility in reactions that traditionally employ ethereal solvents, such as Grignard reactions and various cross-coupling reactions. The long dodecyl chain imparts a non-polar character and a presumably high boiling point, which could offer significant advantages in specific applications, including enhanced solubility of non-polar reactants and the ability to conduct reactions at elevated temperatures.

These application notes provide a theoretical framework and proposed experimental protocols for evaluating this compound as a solvent in two key organometallic transformations: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Proposed Advantages of this compound

While extensive experimental data on this compound is not widely available, its structure allows for the prediction of key physicochemical properties relevant to its application as a solvent in organometallic reactions.

Predicted Properties:

  • Aprotic Nature: As an ether, this compound is an aprotic solvent, a critical requirement for reactions involving highly basic organometallic reagents like Grignard reagents.[1][2]

  • High Boiling Point: The presence of a C12 alkyl chain suggests a significantly higher boiling point compared to commonly used ethereal solvents like diethyl ether (34.6 °C) and tetrahydrofuran (THF, 66 °C).[3] This would enable reactions to be conducted at higher temperatures, potentially increasing reaction rates and allowing for the activation of less reactive substrates.

  • Non-polar Character: The long alkyl chain will dominate the molecule's polarity, making it a non-polar solvent. This could be advantageous for dissolving non-polar substrates and reagents.

  • Coordinating Ability: The ether oxygen possesses lone pairs of electrons that can coordinate to and stabilize organometallic species, such as Grignard reagents, which is crucial for their formation and reactivity.[4][5]

Potential Advantages in Organometallic Reactions:

  • Higher Reaction Temperatures: Facilitates reactions requiring elevated temperatures to overcome activation barriers.

  • Improved Solubility: Enhanced solubility for non-polar and long-chain organic substrates.

  • Reduced Volatility: Lower vapor pressure compared to low-boiling point ethers, leading to less solvent loss during reflux and easier handling.

  • Unique Reactivity/Selectivity: The specific coordination and solvation properties of this compound could potentially influence the reactivity and selectivity of organometallic reactions in novel ways.

Proposed Application in Grignard Reactions

Grignard reagents are powerful nucleophiles widely used in carbon-carbon bond formation.[2] Their preparation and subsequent reactions necessitate the use of aprotic, coordinating solvents.[1][4][5]

Hypothetical Experimental Protocol: Formation of a Grignard Reagent

Objective: To evaluate the efficacy of this compound as a solvent for the formation of a Grignard reagent from an aryl bromide.

Materials:

  • Magnesium turnings

  • 1-Bromododecane

  • This compound (anhydrous)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the glassware under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initial Solvent Addition: Add a small amount of anhydrous this compound to the flask to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of 1-bromododecane in anhydrous this compound. Add a small portion of this solution to the magnesium suspension.

  • Maintaining the Reaction: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining 1-bromododecane solution dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound will allow for a higher reaction temperature if needed to initiate the reaction with less reactive halides.

  • Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent solution can then be used in subsequent reactions.

Data Presentation: Evaluation of Grignard Reagent Formation
ParameterThis compoundDiethyl Ether (Control)THF (Control)
Initiation Time (min)
Reaction Temperature (°C)
Visual Observation
Yield of Grignard Reagent (%)
Subsequent Reaction Yield (%)

Experimental Workflow for Grignard Reagent Formation

Grignard_Formation cluster_setup Apparatus Setup cluster_reaction Reaction cluster_product Product A Dry 3-Neck Flask B Mg Turnings + I2 Crystal A->B Add C Anhydrous this compound B->C Add E Initiate with Heat C->E D 1-Bromododecane in This compound F Dropwise Addition D->F E->F G Reflux F->G H Grignard Reagent (Dodecylmagnesium Bromide) G->H

Caption: Workflow for the proposed formation of a Grignard reagent using this compound as a solvent.

Proposed Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of biaryls, styrenes, and polyolefins.[6] While a variety of solvents can be used, the choice of solvent can significantly impact the reaction outcome.[7][[“]] The high boiling point of this compound could be beneficial for coupling sterically hindered or electron-deficient partners that require higher reaction temperatures.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To investigate the performance of this compound as a solvent in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add anhydrous this compound to the Schlenk tube.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (e.g., 100-150 °C) for the specified time. The high boiling point of this compound allows for a wide range of reaction temperatures to be explored.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Evaluation of Suzuki-Miyaura Coupling
ParameterThis compoundToluene (Control)Dioxane (Control)
Reaction Temperature (°C)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
Purity of Product (%)

Logical Relationship Diagram for Solvent Selection

Suzuki_Solvent_Logic cluster_inputs Reaction Parameters cluster_decision Solvent Choice cluster_solvents Solvent Selection Substrates Substrate Reactivity (e.g., Steric Hindrance) Temp Required Reaction Temperature Substrates->Temp High_Temp High Temperature (>110 °C) Temp->High_Temp is Low_Temp Low Temperature (<110 °C) Temp->Low_Temp is Propoxydodecane This compound High_Temp->Propoxydodecane Toluene Toluene/Dioxane Low_Temp->Toluene

Caption: Decision-making logic for selecting this compound as a solvent in Suzuki-Miyaura reactions.

Conclusion and Future Directions

The application notes presented here offer a theoretical basis for exploring this compound as a novel, high-boiling point solvent in organometallic chemistry. The proposed protocols for Grignard and Suzuki-Miyaura reactions provide a starting point for experimental validation. Future research should focus on experimentally determining the physicochemical properties of this compound and systematically evaluating its performance in a broader range of organometallic transformations. Such studies will be crucial in establishing its potential as a valuable addition to the toolkit of solvents for synthetic chemists.

References

Application Notes and Protocols for Kinetic Studies in 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Specific Data: Extensive literature searches did not yield specific kinetic studies conducted in 1-propoxydodecane as the reaction medium. The following application notes and protocols are therefore based on the general principles of reaction kinetics in non-polar, aprotic, long-chain ether solvents and provide a foundational guide for researchers exploring the use of this compound for such applications. The provided data are hypothetical and for illustrative purposes.

Application Note: this compound as a Reaction Medium for Kinetic Studies

Introduction

This compound is a long-chain aliphatic ether with properties that make it a potentially valuable, non-traditional solvent for specific kinetic investigations. Its characteristically low polarity, aprotic nature, and high boiling point offer a unique environment for studying reactions where solvent-solute interactions need to be minimized or controlled, particularly for non-polar reactants. This document outlines the potential applications, advantages, and considerations when using this compound as a reaction medium for kinetic studies.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in kinetic studies.

PropertyValue (Estimated)Significance for Kinetic Studies
Molecular Formula C₁₅H₃₂OInfluences molecular weight and van der Waals interactions.
Molecular Weight 244.49 g/mol Relevant for concentration calculations.
Boiling Point ~280-290 °C at 760 mmHgAllows for studies over a wide temperature range, enabling determination of activation parameters.
Density ~0.8 g/cm³Necessary for preparing solutions of known concentration.
Dielectric Constant Low (estimated ~2-4)Minimizes electrostatic interactions with polar solutes or transition states. Ideal for studying intrinsic reactivity.
Polarity Non-polar, AproticDoes not participate in hydrogen bonding and has weak dipolar interactions. Reduces solvation effects on reactants and transition states.
Viscosity ModerateCan influence diffusion-controlled reaction rates.
Potential Applications in Kinetic Studies

This compound is a suitable medium for studying:

  • Reactions involving non-polar reactants: Where a non-interacting medium is desired to study the intrinsic reactivity of the molecules.

  • Organometallic reactions: Many organometallic reagents are soluble and stable in ethereal solvents. The low polarity of this compound can be advantageous.

  • Free-radical reactions: The inert nature of the ether can be beneficial for studying radical chain reactions without solvent interference.

  • High-temperature kinetic studies: Its high boiling point allows for the investigation of reactions requiring elevated temperatures, which is necessary for determining activation energies.

Advantages of Using this compound
  • Inertness: As an ether, it is generally unreactive under many common reaction conditions.

  • Wide Temperature Range: Its high boiling point permits kinetic studies over a broad range of temperatures.

  • Reduced Solvation Effects: Its non-polar, aprotic nature minimizes strong solute-solvent interactions, allowing for the study of reaction kinetics with minimal influence from the solvent.[1][2]

  • Homogeneous Reaction Conditions: Its ability to dissolve non-polar organic molecules can ensure a homogeneous reaction mixture, which is essential for accurate kinetic measurements.

Considerations and Limitations
  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. It must be stored properly and tested for peroxides before use.

  • Viscosity: The viscosity of long-chain ethers might be higher than that of smaller solvents, potentially affecting the rate of diffusion-controlled reactions.[3]

  • Purity: Solvent purity is critical in kinetic studies. Impurities can act as catalysts or inhibitors, leading to erroneous results. This compound should be rigorously purified before use.

Experimental Protocol: General Procedure for a Kinetic Study in this compound

This protocol describes a general workflow for studying the kinetics of a hypothetical second-order reaction (A + B → P) using UV-Vis spectrophotometry.

Materials and Reagents
  • This compound (high purity, >99%, peroxide-free)

  • Reactant A

  • Reactant B

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

Preparation of Reagents
  • Solvent Purification: If necessary, purify this compound by distillation under reduced pressure over a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides. Store under an inert atmosphere.

  • Stock Solutions: Prepare stock solutions of reactant A and reactant B in this compound. The concentrations should be chosen such that upon mixing, the final concentrations are suitable for the desired kinetic measurements.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solvent_Purification Purify this compound Prepare_Stock_A Prepare Stock Solution of A Solvent_Purification->Prepare_Stock_A Prepare_Stock_B Prepare Stock Solution of B Solvent_Purification->Prepare_Stock_B Equilibrate Equilibrate Solutions to Desired Temperature Prepare_Stock_A->Equilibrate Prepare_Stock_B->Equilibrate Mix Mix Reactants in Cuvette Equilibrate->Mix Measure Measure Absorbance over Time Mix->Measure Plot_Data Plot Absorbance vs. Time Measure->Plot_Data Determine_Rate_Constant Determine Rate Constant (k) Plot_Data->Determine_Rate_Constant Repeat Repeat at Different Temperatures Determine_Rate_Constant->Repeat Activation_Parameters Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) Repeat->Activation_Parameters

Caption: General workflow for a kinetic study.

Kinetic Measurement Procedure
  • Temperature Equilibration: Place the stock solutions of reactant A, reactant B, and pure this compound (for blank) in a thermostatted bath at the desired reaction temperature (e.g., 50 °C) for at least 30 minutes.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product P. Use a cuvette filled with this compound as the blank.

  • Reaction Initiation: In a quartz cuvette, pipette the required volume of the solution of reactant A. At time zero (t=0), add the required volume of the solution of reactant B, mix quickly and thoroughly, and place the cuvette in the spectrophotometer.

  • Data Acquisition: Record the absorbance at λ_max at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

Data Analysis
  • Concentration vs. Time: Convert the absorbance data to the concentration of the product [P] using the Beer-Lambert law (A = εbc).

  • Rate Law Determination: For a second-order reaction, a plot of 1/([A]₀ - [P]) versus time will be linear, with the slope equal to the rate constant k. Alternatively, use an integrated rate law to fit the concentration versus time data.

  • Activation Parameters: Repeat the experiment at several different temperatures (e.g., 50, 60, 70, 80 °C). Use the Arrhenius equation (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A). The Eyring equation can be used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Hypothetical Quantitative Data

The following table presents hypothetical data for the reaction of A + B → P in this compound.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
50323.150.0030950.015-4.200
60333.150.0030020.032-3.442
70343.150.0029140.065-2.733
80353.150.0028320.128-2.056

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship for determining activation parameters from temperature-dependent kinetic data.

G cluster_data Experimental Data cluster_analysis Data Analysis cluster_parameters Activation Parameters k1 Rate Constant k₁ at T₁ Arrhenius_Plot Arrhenius Plot (ln(k) vs. 1/T) k1->Arrhenius_Plot Eyring_Plot Eyring Plot (ln(k/T) vs. 1/T) k1->Eyring_Plot k2 Rate Constant k₂ at T₂ k2->Arrhenius_Plot k2->Eyring_Plot kn Rate Constant kₙ at Tₙ kn->Arrhenius_Plot kn->Eyring_Plot Ea Activation Energy (Ea) Arrhenius_Plot->Ea A Pre-exponential Factor (A) Arrhenius_Plot->A dH Enthalpy of Activation (ΔH‡) Eyring_Plot->dH dS Entropy of Activation (ΔS‡) Eyring_Plot->dS

Caption: Determination of activation parameters.

References

Purification of 1-Propoxydodecane by Vacuum Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Propoxydodecane is a long-chain aliphatic ether with applications in various research and development sectors, including as a specialty solvent, a component in surfactant synthesis, and a building block in the development of novel pharmaceutical agents. The synthesis of this compound, commonly achieved through the Williamson ether synthesis, can result in a crude product containing unreacted starting materials and side-products. For high-purity applications, such as in drug development, rigorous purification is essential.

This document provides a detailed protocol for the purification of this compound using vacuum distillation. This method is particularly suitable for high-boiling point, thermally sensitive compounds, as it allows for distillation at a lower temperature, thereby minimizing thermal decomposition.[1] This application note outlines the theoretical background, potential impurities, a step-by-step experimental protocol, and methods for assessing purity.

Theoretical Background

Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[2] For compounds with high boiling points at atmospheric pressure, such as this compound, the required temperature for distillation can lead to decomposition. Vacuum distillation addresses this by reducing the pressure above the liquid, which in turn lowers its boiling point.[1][2] The relationship between pressure and boiling point is described by the Clausius-Clapeyron equation.[3]

Synthesis and Potential Impurities

This compound is typically synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4][5] For this compound, this could involve the reaction of sodium dodecyloxide with 1-bromopropane or sodium propoxide with 1-bromododecane.

Based on this synthesis route, potential impurities in the crude product include:

  • Unreacted Starting Materials: 1-Dodecanol, 1-bromododecane, propanol, and 1-bromopropane.

  • Side-Products: Elimination products (e.g., dodecenes) can form, especially if the reaction conditions are not optimized.[5][6]

  • Residual Base: Sodium hydroxide or sodium hydride used to form the alkoxide.

The significant difference in boiling points between this compound and these potential impurities allows for effective separation via fractional vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the purification of crude this compound using a laboratory-scale vacuum distillation apparatus.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump (capable of achieving <10 mmHg)

  • Cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer or temperature probe

  • Manometer or vacuum gauge

  • Glass wool for insulation

  • Vacuum grease

  • Clamps and stands to secure the apparatus

  • GC-MS for purity analysis

Pre-Distillation Purity Assessment (GC-MS)

Before commencing the purification, it is crucial to determine the initial purity of the crude this compound. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • GC Separation: Utilize a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components. A typical program might start at a low temperature and ramp up to a higher temperature to elute all components.

  • MS Detection: The mass spectrometer will detect and fragment the eluting compounds, allowing for their identification based on their mass spectra.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentage of this compound and any impurities.

Vacuum Distillation Procedure

Safety Precaution: Vacuum distillation involves the risk of implosion. Always inspect glassware for any cracks or defects before use and perform the distillation in a fume hood with the sash lowered.

  • Apparatus Assembly:

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound (do not fill the flask more than two-thirds full).

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are lightly greased with vacuum grease to create a good seal.

    • Position the thermometer bulb in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. It is highly recommended to use a cold trap to prevent volatile substances from contaminating the vacuum pump oil.

    • Secure all glassware with clamps.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 1-5 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

    • Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.

    • Insulate the fractionating column with glass wool to maintain the temperature gradient.

    • Collect any low-boiling impurities as the forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the set pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

    • Turn off the heating mantle and allow the system to cool down to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus.

Post-Distillation Purity Assessment (GC-MS)

Analyze the collected main fraction using the same GC-MS protocol as described in section 3.2 to determine the final purity of the this compound.

Data Presentation

The following tables summarize the physical properties of this compound and a hypothetical purification result.

Table 1: Physical Properties and Distillation Data for this compound

PropertyValueSource/Method
CAS Number 68409-59-6[7][8][9]
Molecular Formula C₁₅H₃₂O[7]
Molecular Weight 228.42 g/mol [7]
Boiling Point (Atmospheric Pressure) 276.3 °C[7][10]
Estimated Boiling Point at 3 mmHg ~125-130 °CCalculated using Clausius-Clapeyron Equation[3]
Estimated Boiling Point at 1 mmHg ~105-110 °CCalculated using Clausius-Clapeyron Equation[3]

Note: The boiling points at reduced pressure are estimates calculated based on the atmospheric boiling point. The actual boiling point may vary depending on the accuracy of the manometer and the efficiency of the vacuum system.

Table 2: Hypothetical Purity Analysis of this compound Before and After Vacuum Distillation

CompoundPurity Before Distillation (% Area by GC-MS)Purity After Distillation (% Area by GC-MS)
This compound92.5>99.5
1-Dodecanol3.2<0.1
Dodecene1.8<0.1
Other Impurities2.5<0.3

Visualizations

VacuumDistillationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Purity Analysis A Crude this compound in Distillation Flask B Fractionating Column A->B Heat & Stir K Crude Sample GC-MS A->K C Condenser B->C Vapor D Receiving Flask C->D Distillate E Vacuum Pump & Cold Trap D->E Vacuum F Establish Vacuum G Apply Gentle Heat F->G H Collect Forerun (Impurities) G->H I Collect Main Fraction (Pure Product) H->I J Cool & Vent System I->J L Purified Sample GC-MS I->L M Compare Purity K->M L->M

Caption: Workflow for the purification of this compound.

LogicalRelationship A Crude this compound B Potential Impurities (Unreacted Starting Materials, Side-Products) C Vacuum Distillation A->C B->C D Purified this compound (>99.5%) C->D E Separated Impurities C->E

Caption: Logical relationship of the purification process.

Conclusion

Vacuum distillation is a highly effective method for the purification of this compound, capable of increasing purity to greater than 99.5%. By significantly lowering the boiling point, this technique minimizes the risk of thermal degradation, which is a critical consideration for ensuring the integrity of the final product for sensitive applications in research and drug development. The protocol and data presented herein provide a comprehensive guide for researchers and scientists to successfully implement this purification strategy. Purity should always be confirmed by an appropriate analytical method, such as GC-MS.

References

Application Note: High-Throughput Purity Analysis of 1-Propoxydodecane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and impurity profiling of 1-propoxydodecane, a long-chain alkyl ether with potential applications in pharmaceutical and materials science. The described protocol offers high sensitivity and specificity for the separation and quantification of this compound from its potential process-related impurities. This method is suitable for routine quality control and for researchers and professionals involved in the synthesis, development, and formulation of products containing this compound.

Introduction

This compound is a long-chain alkyl ether. Ensuring the purity of such compounds is critical for their application, particularly in the pharmaceutical industry where even trace impurities can affect product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis for purity assessment.

Experimental Protocols

Materials and Reagents
  • This compound: Analytical standard of known purity (≥99.5%)

  • 1-Dodecanol: Analytical standard (≥99.5%)

  • 1-Bromopropane: Analytical standard (≥99.5%)

  • Hexadecane (Internal Standard): Analytical standard (≥99.5%)

  • Hexane: HPLC grade or equivalent

  • Methanol: HPLC grade or equivalent

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. The following configuration was used for this application:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Preparation of Solutions

2.3.1. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of hexadecane and dissolve it in hexane in a 100 mL volumetric flask.

2.3.2. This compound Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in hexane in a 100 mL volumetric flask.

2.3.3. Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound standard stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard solution to a final concentration of 50 µg/mL.

2.3.4. Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested, dissolve it in hexane in a 10 mL volumetric flask. Add the Internal Standard solution to achieve a final IS concentration of 50 µg/mL.

GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis:

Parameter Value
GC Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 80 °C, hold for 2 min
Ramp 1: 15 °C/min to 280 °C
Hold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-400
Solvent Delay 3 min

Data Presentation and Analysis

Identification of this compound and Impurities

This compound and its potential impurities are identified based on their retention times and mass spectra. The mass spectrum of this compound is expected to show a molecular ion peak (m/z 228) and characteristic fragment ions resulting from cleavage of the ether bond and the alkyl chain.

Predicted Fragmentation of this compound:

  • α-cleavage at the oxygen atom: This will be a prominent fragmentation pathway.

    • Cleavage of the propyl group will result in a fragment at m/z 185 ([M-C3H7]+).

    • Cleavage of the dodecyl group will result in a fragment at m/z 59 ([M-C12H25]+).

  • Alkyl chain fragmentation: A series of hydrocarbon fragments separated by 14 Da (CH2) will be observed (e.g., m/z 43, 57, 71, 85, etc.).

Potential Impurities and their Identification:

Based on the common Williamson ether synthesis route, the following impurities should be monitored:

  • 1-Dodecanol: Unreacted starting material. The mass spectrum of 1-dodecanol will show a characteristic loss of water (m/z 168) from the molecular ion (m/z 186).[1]

  • 1-Bromopropane: Unreacted starting material. The mass spectrum of 1-bromopropane will exhibit two molecular ion peaks of almost equal intensity at m/z 122 and 124 due to the two isotopes of bromine (79Br and 81Br).[2][3] The base peak is typically at m/z 43 ([C3H7]+).[2]

  • Didodecyl ether: A potential byproduct from the self-condensation of 1-dodecanol. This will be a higher boiling impurity.

  • Dipropyl ether: A potential low-boiling byproduct.

Quantitative Analysis for Purity Determination

The purity of this compound is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard (hexadecane) against the concentration of this compound.

Purity Calculation:

The concentration of this compound in the sample is determined from the calibration curve. The purity is then calculated as follows:

Purity (%) = (Concentration of this compound in sample / Theoretical concentration of sample) x 100

Data Summary

The quantitative data should be summarized in a clear and structured table for easy comparison.

Compound Retention Time (min) Calibration Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
This compoundTo be determined1 - 100> 0.995To be determinedTo be determined
1-DodecanolTo be determined----
1-BromopropaneTo be determined----
Hexadecane (IS)To be determined----

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation Sample This compound Sample SamplePrep Prepared Sample Sample->SamplePrep Standard This compound Standard Calibration Calibration Standards Standard->Calibration IS Internal Standard (Hexadecane) IS->Calibration IS->SamplePrep Solvent Hexane Solvent->Calibration Solvent->SamplePrep GCMS GC-MS System Calibration->GCMS SamplePrep->GCMS Chromatogram Total Ion Chromatogram GCMS->Chromatogram MassSpectra Mass Spectra GCMS->MassSpectra Integration Peak Integration Chromatogram->Integration MassSpectra->Integration CalibrationCurve Calibration Curve Construction Integration->CalibrationCurve Purity Purity Calculation Integration->Purity CalibrationCurve->Purity Report Final Report Purity->Report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Logical Relationship for Purity Determination

purity_determination cluster_input Inputs cluster_processing Processing Steps cluster_output Output Analyte_Peak_Area Peak Area of This compound Calculate_Ratio Calculate Peak Area Ratio Analyte_Peak_Area->Calculate_Ratio IS_Peak_Area Peak Area of Internal Standard IS_Peak_Area->Calculate_Ratio Calibration_Curve Established Calibration Curve Determine_Concentration Determine Concentration from Calibration Curve Calibration_Curve->Determine_Concentration Sample_Weight Sample Weight Calculate_Purity Calculate Final Purity (%) Sample_Weight->Calculate_Purity Dilution_Factor Dilution Factor Dilution_Factor->Calculate_Purity Calculate_Ratio->Determine_Concentration Determine_Concentration->Calculate_Purity Final_Purity Purity of This compound Calculate_Purity->Final_Purity

Caption: Logical flow for the determination of this compound purity.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for determining the purity of this compound. The use of an internal standard ensures high accuracy and precision, making the method suitable for routine quality control in both research and industrial settings. The detailed protocol and data analysis workflow can be readily implemented by researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

References

Application Note: Structural Elucidation of 1-Propoxydodecane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This application note details the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation of 1-propoxydodecane, a long-chain aliphatic ether. The protocols and data presented herein provide a comprehensive guide for researchers working with similar molecules. Ethers are characterized by the presence of a C-O-C linkage, and NMR spectroscopy provides key insights into the electronic environment of the protons and carbons surrounding this functional group.[1] The electronegative oxygen atom causes a characteristic downfield shift in the signals of adjacent protons and carbons, a key diagnostic feature in NMR spectra.[1][3][4][5]

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar compounds like this compound.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (zgpg30).

  • Number of Scans: 1024-2048 scans due to the low natural abundance of ¹³C.[6][7]

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

Data Presentation

The expected ¹H and ¹³C NMR data for this compound are summarized in the tables below. The chemical shifts (δ) are predicted based on the general principles of NMR spectroscopy for aliphatic ethers.[1][4][5][8][9]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1'3.38Triplet (t)2H~6.7
H-13.38Triplet (t)2H~6.7
H-2'1.58Sextet2H~7.0
H-21.55Quintet2H~7.2
H-3 to H-111.26Multiplet (br s)18H-
H-3'0.92Triplet (t)3H~7.4
H-120.88Triplet (t)3H~6.8

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)
C-1'72.8
C-171.0
C-231.9
C-3 to C-1029.7 - 29.3
C-1126.2
C-2'22.8
C-1214.1
C-3'10.6

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample This compound Sample Preparation Dissolve & Filter Sample->Preparation Solvent CDCl3 with TMS Solvent->Preparation NMR_Spec NMR Spectrometer (≥400 MHz) Preparation->NMR_Spec Insert Sample H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq Process Fourier Transform & Phasing H1_Acq->Process C13_Acq->Process H1_Analysis Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process->H1_Analysis C13_Analysis Analyze 13C Spectrum (Chemical Shift) Process->C13_Analysis Assign Assign Signals to Protons & Carbons H1_Analysis->Assign C13_Analysis->Assign Confirm Confirm Connectivity & Structure Assign->Confirm Final_Structure Final Structure of This compound Confirm->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Synthesis of 1-Propoxydodecane via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. However, traditional methods often require stringent anhydrous conditions and the use of strong bases, which can be hazardous and generate significant waste. Phase transfer catalysis (PTC) has emerged as a powerful and green alternative for conducting such reactions.[1][2] This methodology facilitates the reaction between reactants in immiscible phases, typically an aqueous and an organic phase, through the use of a phase transfer catalyst that shuttles one reactant across the phase boundary.[1][3] This approach offers several advantages, including milder reaction conditions, the use of inexpensive and safer bases like aqueous sodium hydroxide, higher yields, and simplified work-up procedures.[1][4]

This document provides a detailed protocol for the synthesis of 1-propoxydodecane, a long-chain ether with potential applications as a solvent, surfactant intermediate, or in the formulation of pharmaceutical and cosmetic products. The synthesis is achieved through the Williamson ether synthesis utilizing 1-dodecanol and 1-bromopropane under phase transfer catalysis conditions.

Reaction Principle

The synthesis of this compound via phase transfer catalysis involves the reaction of 1-dodecanol with 1-bromopropane in a biphasic system. The overall reaction is as follows:

CH₃(CH₂)₁₁OH + CH₃(CH₂)₂Br → CH₃(CH₂)₁₁O(CH₂)₂CH₃ + HBr

The key to this process is the phase transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB). The mechanism involves the following steps:

  • Deprotonation: In the aqueous phase, the hydroxide ions (from NaOH) deprotonate the 1-dodecanol to form the dodecanoxide anion.

  • Ion Pair Formation and Transfer: The phase transfer catalyst cation (Q⁺) pairs with the dodecanoxide anion (RO⁻) to form an ion pair [Q⁺OR⁻]. This lipophilic ion pair is soluble in the organic phase and is transferred from the aqueous phase to the organic phase.

  • Nucleophilic Substitution: In the organic phase, the dodecanoxide anion acts as a nucleophile and attacks the 1-bromopropane in an Sₙ2 reaction, forming the desired this compound and releasing the bromide anion.

  • Catalyst Regeneration: The phase transfer catalyst cation pairs with the bromide anion and returns to the aqueous phase, where it can repeat the cycle.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of long-chain ethers using different phase transfer catalysts, based on analogous reactions reported in the literature. This data can serve as a guide for optimizing the synthesis of this compound.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)550% aq. NaOHToluene806~90
Tetrabutylammonium Hydrogen Sulfate (TBAHS)550% aq. NaOHHeptane905~88
Cetyltrimethylammonium Bromide (CTAB)550% aq. KOHDichloromethane40 (reflux)8~85
Aliquat 336250% aq. NaOHNo solvent704~92

Note: The yields presented are for analogous long-chain ether syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 1-Dodecanol (≥98%)

  • 1-Bromopropane (≥99%)

  • Sodium Hydroxide (NaOH) pellets (≥97%)

  • Tetrabutylammonium Bromide (TBAB) (≥99%)

  • Toluene (anhydrous, ≥99.8%)

  • Deionized Water

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-dodecanol (e.g., 18.6 g, 0.1 mol).

    • Add toluene (100 mL) to dissolve the 1-dodecanol.

    • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets (e.g., 8.0 g, 0.2 mol) in deionized water (16 mL). Caution: The dissolution of NaOH is highly exothermic.

    • Add the freshly prepared 50% NaOH solution to the reaction flask.

    • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1.61 g, 0.005 mol, 5 mol%).

  • Reaction Execution:

    • Begin vigorous stirring of the biphasic mixture.

    • Add 1-bromopropane (e.g., 14.8 g, 0.12 mol) to the reaction mixture.

    • Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature with vigorous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 50 mL of deionized water and shake.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Dodecanol in Toluene E Combine Reactants in Flask A->E B 50% aq. NaOH B->E C Tetrabutylammonium Bromide (TBAB) C->E D 1-Bromopropane D->E F Heat to 80°C with Vigorous Stirring (6 hours) E->F Start Reaction G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up (Water & Brine Wash) G->H I Dry Organic Layer (MgSO4) H->I J Solvent Removal (Rotary Evaporator) I->J K Purification (Vacuum Distillation or Chromatography) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound using phase transfer catalysis.

Signaling Pathway of Phase Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH 1-Dodecanol (ROH) RO_neg Dodecanoxide (RO⁻) ROH->RO_neg Deprotonation OH_neg OH⁻ OH_neg->RO_neg Q_OR Ion Pair (Q⁺OR⁻) RO_neg->Q_OR Ion Pair Formation Q_X Catalyst (Q⁺X⁻) Q_X->Q_OR QX_aq Q⁺X⁻ X_neg Br⁻ X_neg->QX_aq Catalyst Regeneration R_Br 1-Bromopropane (R'Br) R_Br->X_neg ROR This compound (ROR') R_Br->ROR Q_OR->R_Br Nucleophilic Attack (SN2)

Caption: Mechanism of phase transfer catalysis in Williamson ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Propoxydodecane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-propoxydodecane via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide. For this compound, this typically involves the reaction of sodium dodecyloxide with a propyl halide (e.g., 1-bromopropane) or the reaction of sodium propoxide with a dodecyl halide (e.g., 1-bromododecane).

Q2: Which combination of reactants is preferred for the synthesis of this compound?

A2: The Williamson ether synthesis is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. Therefore, the preferred route is the reaction of sodium dodecyloxide (derived from 1-dodecanol, a primary alcohol) with a primary propyl halide like 1-bromopropane. Using a dodecyl halide (primary) with sodium propoxide is also a viable route.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to complete.[1][2][3] Common solvents that favor the SN2 mechanism are polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF).[1][3]

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction is the base-catalyzed elimination (E2) of the alkylating agent, which leads to the formation of an alkene (propene if using a propyl halide).[4] This is more significant when using secondary or tertiary alkyl halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures, sterically hindered bases).

Q5: How can I improve the reaction rate and yield?

A5: Several strategies can be employed to improve the reaction:

  • Use of a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be used to increase the solubility of the alkoxide in the organic phase, thereby accelerating the reaction.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and potentially increase yields.[1][2]

  • Choice of Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Using 1-iodopropane may result in a faster reaction compared to 1-bromopropane.

  • Anhydrous Conditions: Since alkoxides are strong bases, the presence of water can lead to protonation of the alkoxide, reducing its nucleophilicity. Therefore, using anhydrous solvents and reagents is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. 2. Low reaction temperature or short reaction time. 3. Impure reactants or wet solvents. 4. Incorrect stoichiometry.1. Ensure a strong enough base (e.g., NaH, NaOH, KOH) is used in sufficient excess to fully deprotonate the 1-dodecanol. 2. Increase the reaction temperature to 70-80 °C and monitor the reaction progress over a longer period (up to 8 hours).[1][2] 3. Use freshly distilled solvents and ensure reactants are pure and dry. 4. Use a slight excess (1.1-1.2 equivalents) of the alkyl halide.
Low Yield 1. Competing elimination reaction. 2. Evaporation of the volatile propyl halide. 3. Inefficient stirring in a heterogeneous mixture.1. Maintain a moderate reaction temperature (avoiding excessive heat). Ensure the use of a primary alkyl halide. 2. Use a reflux condenser to prevent the loss of the propyl halide. 3. If the alkoxide is not fully dissolved, consider using a phase-transfer catalyst to improve solubility and reaction rate.[5]
Presence of Alkene Byproduct 1. High reaction temperature. 2. Use of a sterically hindered base or alkyl halide.1. Lower the reaction temperature. 2. Ensure a primary, unhindered alkyl halide is used.
Unreacted Starting Alcohol 1. Insufficient base. 2. Incomplete reaction.1. Use at least one equivalent of a strong base. 2. Increase reaction time or temperature, or consider using a more reactive alkyl halide (iodide instead of bromide).
Difficulty in Product Purification 1. Emulsion formation during workup. 2. Similar boiling points of product and starting materials.1. Add a saturated brine solution during the aqueous workup to break emulsions. 2. Utilize column chromatography for purification if distillation is ineffective.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis

Parameter Variation Expected Impact on Yield Expected Impact on Reaction Time Potential for Side Reactions
Temperature Increase from 50°C to 100°CIncrease (up to a point)DecreaseIncrease (Elimination)
Solvent Polar Aprotic (DMF, Acetonitrile) vs. Protic (Ethanol)Higher in Polar AproticShorter in Polar AproticLower in Polar Aprotic
Base Stronger Base (e.g., NaH) vs. Weaker Base (e.g., K2CO3)Higher with Stronger BaseShorter with Stronger BaseMinimal difference if alkoxide is pre-formed
Catalyst With Phase-Transfer Catalyst vs. WithoutIncreaseDecreaseMinimal
Leaving Group I > Br > ClHigher with IodideShorter with IodideMinimal

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Dodecanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-dodecanol (1 equivalent).

    • Dissolve the alcohol in anhydrous DMF.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Synthesis:

    • Cool the freshly prepared sodium dodecyloxide solution to 0 °C.

    • Slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1-Dodecanol + Sodium Hydride alkoxide Formation of Sodium Dodecyloxide reactants->alkoxide solvent Anhydrous DMF solvent->alkoxide addition Addition of 1-Bromopropane alkoxide->addition reflux Heating at 70°C addition->reflux quench Quenching with NH4Cl (aq) reflux->quench extraction Extraction with Diethyl Ether quench->extraction wash Washing with Water and Brine extraction->wash dry Drying over MgSO4 wash->dry purify Purification (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Elimination Side Reaction start->cause2 cause3 Reagent Issues start->cause3 sol1a Increase Time/Temp cause1->sol1a sol1b Use More Reactive Alkyl Halide cause1->sol1b sol2a Lower Temperature cause2->sol2a sol2b Ensure Primary Alkyl Halide cause2->sol2b sol3a Use Anhydrous Solvents cause3->sol3a sol3b Check Reagent Purity cause3->sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

common side reactions in the synthesis of 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propoxydodecane. The primary synthetic route covered is the Williamson ether synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: I performed the synthesis of this compound from 1-dodecanol and 1-propyl bromide but obtained a very low yield of the desired ether. What are the potential causes and how can I improve the yield?

  • Answer: A low yield in the Williamson ether synthesis of this compound can stem from several factors. The primary competing reaction is the E2 elimination of the alkyl halide (1-propyl bromide) to form propene, especially in the presence of a strong base.[1][2] Here are the key areas to troubleshoot:

    • Incomplete Deprotonation of 1-Dodecanol: The reaction requires the formation of the dodecyloxide anion, a potent nucleophile. If the deprotonation of 1-dodecanol is incomplete, the concentration of the nucleophile will be low, leading to a slow and inefficient reaction.

      • Solution: Ensure a strong enough base is used to fully deprotonate the long-chain alcohol. Sodium hydride (NaH) is a common and effective choice. Use a slight excess of the base to ensure complete reaction. The reaction should be allowed sufficient time for the alkoxide to form, which can be visually confirmed by the cessation of hydrogen gas evolution if using NaH.

    • Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessively high temperatures can favor the elimination side reaction.[1] Conversely, insufficient reaction time will result in incomplete conversion.[1]

      • Solution: The reaction is typically conducted at a moderately elevated temperature, for instance, between 50-100 °C.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]

    • Choice of Alkyl Halide: While 1-propyl bromide is a primary alkyl halide and thus favors the SN2 reaction, the choice of leaving group can influence the reaction rate.

      • Solution: 1-propyl iodide could be used as an alternative to 1-propyl bromide. Iodide is a better leaving group than bromide, which can increase the rate of the desired SN2 reaction.

    • Steric Hindrance: Although 1-dodecanol is a primary alcohol, its long alkyl chain might introduce some steric hindrance, albeit minimal, compared to shorter chain alcohols.

      • Solution: Ensure efficient stirring to maximize the collision frequency between the reactants.

Issue 2: Presence of Significant Amounts of Byproducts

  • Question: My final product mixture shows significant impurities alongside this compound. What are these byproducts and how can I minimize their formation?

  • Answer: The primary byproduct in the synthesis of this compound via Williamson ether synthesis is propene, formed through an E2 elimination reaction of 1-propyl bromide.[2] The dodecyloxide, in addition to being a nucleophile, is also a strong base that can abstract a proton from the beta-carbon of the 1-propyl bromide. Another potential impurity is unreacted 1-dodecanol.

    • Minimizing Propene Formation:

      • Use a Primary Alkyl Halide: The use of a primary alkyl halide like 1-propyl bromide is crucial as it is less prone to elimination reactions compared to secondary or tertiary halides.[2]

      • Control Reaction Temperature: As mentioned, lower to moderate temperatures (50-70 °C) will favor the SN2 reaction over the E2 elimination.

      • Choice of Base: While a strong base is necessary, a very hindered, non-nucleophilic base could theoretically be used for the deprotonation step, followed by the addition of the alkyl halide. However, for this synthesis, controlling the temperature is the more common approach.

    • Removing Unreacted 1-Dodecanol:

      • Stoichiometry: Use a slight excess of the alkyl halide to ensure all the dodecyloxide is consumed.

      • Purification: Unreacted 1-dodecanol can be removed during the purification step. Due to the significant difference in boiling points between this compound and 1-dodecanol, fractional distillation can be an effective purification method. Alternatively, column chromatography can be employed.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: The purification of this compound from the reaction mixture, which may contain unreacted 1-dodecanol, the sodium salt of the leaving group (e.g., NaBr), and potentially other byproducts, requires a systematic approach.

    • Work-up Procedure:

      • After the reaction is complete, cool the mixture to room temperature.

      • Quench the reaction by carefully adding water to destroy any unreacted sodium hydride.

      • Perform a liquid-liquid extraction. Use a non-polar organic solvent like diethyl ether or ethyl acetate to extract the this compound. The salt byproduct will remain in the aqueous layer.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

      • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purification of the Crude Product:

      • Fractional Distillation: Due to the likely difference in boiling points between this compound, unreacted 1-dodecanol, and any other high-boiling impurities, fractional distillation under reduced pressure (vacuum distillation) is a suitable method for purification.

      • Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be appropriate to separate the less polar this compound from the more polar 1-dodecanol.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the synthesis of this compound?

    • A1: A polar aprotic solvent is generally preferred for Williamson ether synthesis as it can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] Common choices include N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Tetrahydrofuran (THF) can also be used.

  • Q2: Can I use a phase-transfer catalyst for this reaction?

    • A2: Yes, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially when using a less polar solvent or a solid-liquid system. The PTC helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, which can improve the reaction rate and yield.

  • Q3: How can I confirm the formation of my product?

    • A3: The formation of this compound can be confirmed using several analytical techniques:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to both separate the components of the reaction mixture and identify them based on their mass spectra.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the propyl and dodecyl chains and the ether linkage, which will be distinct from the starting materials.

      • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm-1) and the appearance of a C-O stretch for the ether (around 1100 cm-1) are indicative of product formation.

  • Q4: What are the safety precautions I should take during this synthesis?

    • A4:

      • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in a dry environment.

      • Solvents: DMF and DMSO are irritants and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Alkyl Halides: 1-propyl bromide is a volatile and potentially harmful substance. Handle it in a well-ventilated fume hood.

      • Heating: Use a heating mantle with a stirrer and a condenser to safely heat the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of this compound (Illustrative Data)

ParameterCondition ACondition BCondition C
Base Sodium HydridePotassium tert-butoxideSodium Hydroxide
Solvent DMFTHFToluene (with PTC)
Temperature (°C) 707090
Time (h) 468
Yield of this compound (%) ~85%~75%~80%
Propene byproduct (%) ~10%~20%~15%
Unreacted 1-Dodecanol (%) <5%<5%<5%

Note: The data in this table is illustrative and represents typical trends in Williamson ether synthesis. Actual results may vary based on specific experimental setup and purity of reagents.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry 1-dodecanol (1 equivalent).

    • Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of the sodium dodecyloxide.

  • Ether Formation:

    • To the freshly prepared alkoxide solution, add 1-propyl bromide (1.2 equivalents) dropwise via a syringe at room temperature.

    • Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum fractional distillation to obtain pure this compound.

Mandatory Visualization

Reaction_Pathway Reactants 1-Dodecanol + 1-Propyl Bromide + Strong Base Alkoxide Sodium Dodecyloxide Reactants->Alkoxide Deprotonation SN2_Product This compound (Desired Product) Alkoxide->SN2_Product SN2 Attack (Favored) E2_Product Propene (Byproduct) Alkoxide->E2_Product E2 Elimination (Competing)

Caption: Main reaction pathway (SN2) and competing side reaction (E2) in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Solution_Base Use stronger base (NaH) Ensure sufficient reaction time Check_Deprotonation->Solution_Base Yes Check_Temp_Time Suboptimal Temperature/Time? Check_Deprotonation->Check_Temp_Time No Solution_Base->Check_Temp_Time Solution_Temp_Time Optimize temperature (50-70°C) Monitor reaction by TLC/GC Check_Temp_Time->Solution_Temp_Time Yes Check_Alkyl_Halide Leaving Group Efficiency? Check_Temp_Time->Check_Alkyl_Halide No Solution_Temp_Time->Check_Alkyl_Halide Solution_Alkyl_Halide Consider using 1-propyl iodide Check_Alkyl_Halide->Solution_Alkyl_Halide Yes End Improved Yield Check_Alkyl_Halide->End No Solution_Alkyl_Halide->End

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

troubleshooting low yield in Williamson ether synthesis of long-chain ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Williamson ether synthesis, particularly for the preparation of long-chain ethers, which can be prone to low yields.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during the Williamson ether synthesis of long-chain ethers.

Logical Troubleshooting Workflow

If you are experiencing low yields, this workflow can help you identify and address the potential root cause.

Williamson_Ether_Synthesis_Troubleshooting start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK action1 Purify reactants, check stoichiometry, use fresh reagents. check_reactants->action1 side_reactions 3. Investigate Side Reactions check_conditions->side_reactions Conditions Seem Optimal action2 Optimize base, solvent, temperature, and reaction time. check_conditions->action2 solubility_issues 4. Address Solubility Problems side_reactions->solubility_issues Side Reactions Minimized action3 Use primary alkyl halide, control temperature, choose a non-nucleophilic base. side_reactions->action3 ptc_consideration 5. Consider Phase-Transfer Catalysis solubility_issues->ptc_consideration Solubility Addressed action4 Select a more appropriate solvent, consider co-solvents. solubility_issues->action4 success Improved Yield ptc_consideration->success Yield Improves action5 Introduce a suitable phase-transfer catalyst. ptc_consideration->action5 action1->check_reactants Re-evaluate action2->check_conditions Re-evaluate action3->side_reactions Re-evaluate action4->solubility_issues Re-evaluate action5->ptc_consideration Re-evaluate Williamson_Mechanism cluster_main Williamson Ether Synthesis (SN2 Pathway) cluster_side Competing E2 Elimination ROH R-OH (Long-Chain Alcohol) RO_minus R-O⁻ Na⁺ (Alkoxide) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Transition_State [R-O···R'···X]⁻ (SN2 Transition State) RO_minus->Transition_State Nucleophilic Attack RO_minus_side R-O⁻ (Alkoxide as a Base) R_prime_X R'-X (Primary Alkyl Halide) Ether R-O-R' (Ether Product) Transition_State->Ether NaX NaX (Salt Byproduct) R_prime_X_side R''CH₂-CH₂-X (Alkyl Halide) Transition_State_E2 [E2 Transition State] RO_minus_side->Transition_State_E2 Base Attack Alkene R''CH=CH₂ (Alkene Byproduct) Transition_State_E2->Alkene ROH_side R-OH X_minus X⁻

removal of unreacted starting materials from 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Propoxydodecane. The following sections detail methods for the removal of unreacted starting materials, primarily 1-dodecanol and propyl halides, which are common impurities from its synthesis via the Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: After the initial workup, my crude this compound is cloudy. What is the cause and how can I resolve this?

A1: A cloudy appearance in the organic layer is typically due to the presence of a stable emulsion or residual water.

  • Cause: Insufficient breaking of the emulsion during aqueous washes or inadequate drying.

  • Troubleshooting Steps:

    • Break the Emulsion: Wash the organic layer with brine (a saturated aqueous solution of NaCl). The high ionic strength of brine helps to break up emulsions by reducing the solubility of organic compounds in the aqueous layer.

    • Thorough Drying: After separating the organic layer, dry it using a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is swirled with the organic solution until it no longer clumps together, indicating that the water has been absorbed.

    • Filtration: Filter off the drying agent to obtain a clear organic solution before proceeding to solvent removal.

Q2: I'm having difficulty removing unreacted 1-dodecanol from my product. Standard water washes don't seem effective. Why is this and what should I do?

A2: 1-Dodecanol has a long alkyl chain, which makes it largely insoluble in water. Therefore, simple water washes are inefficient for its removal.

  • Cause: The low water solubility of 1-dodecanol prevents its effective partitioning into the aqueous phase.

  • Troubleshooting Steps:

    • Aqueous Base Wash: Perform several washes with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). The basic solution will deprotonate the hydroxyl group of 1-dodecanol to form sodium dodecanoxide, which is more water-soluble and can be partitioned into the aqueous layer.

    • Vacuum Distillation: Due to the significant difference in boiling points between this compound and 1-dodecanol, fractional vacuum distillation is a highly effective method for separation.

    • Column Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography on silica gel can be employed to separate the more polar 1-dodecanol from the less polar this compound.

Q3: My final product has a lower boiling point than expected and a sharp odor. What is the likely impurity?

A3: This suggests the presence of residual propyl halide (e.g., propyl bromide), which is a volatile starting material in the Williamson ether synthesis.

  • Cause: Incomplete reaction or inefficient removal of the excess alkyl halide.

  • Troubleshooting Steps:

    • Evaporation: Gently warming the product under reduced pressure (using a rotary evaporator) can help to remove the volatile propyl halide.

    • Aqueous Washes: Ensure thorough washing of the crude product with water and brine during the initial workup to remove any water-soluble components.

    • Fractional Distillation: Careful fractional distillation will allow for the separation of the low-boiling propyl halide from the higher-boiling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a large scale?

A1: For large-scale purification, fractional vacuum distillation is the most efficient and economical method. The significant difference in boiling points between this compound and the common starting material, 1-dodecanol, allows for excellent separation.

Q2: Can I use an acidic wash to remove unreacted 1-dodecanol?

A2: An acidic wash is not effective for removing unreacted 1-dodecanol. In fact, strong acids can cause the cleavage of the ether product. A basic wash (e.g., with NaOH solution) is the appropriate method to convert the alcohol into a more water-soluble salt.

Q3: How can I confirm the purity of my final this compound product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides quantitative information on the percentage of the desired product and any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can be used to detect and quantify impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ether linkage and the absence of the hydroxyl group from the starting alcohol.

Q4: What are the key physical properties to consider for purification by distillation?

A4: The boiling points of the components are critical. Under atmospheric pressure, 1-dodecanol boils at approximately 259°C, while propyl bromide boils at around 71°C. The boiling point of this compound is expected to be high, and a literature value for a similar compound, propoxycyclododecane, is 124-127°C at 3 Torr, indicating that vacuum distillation is necessary to avoid decomposition at high temperatures.

Data Presentation

The following table provides an illustrative example of the expected purity of this compound at various stages of a typical purification process. Note that actual values may vary depending on the specific reaction conditions and the efficiency of each step.

Purification StageKey Impurities PresentTypical Purity of this compound (%)
Crude Reaction Mixture1-Dodecanol, Propyl Bromide, Salts70-85
After Aqueous Washes1-Dodecanol85-95
After Base Wash (NaOH)Trace 1-Dodecanol95-98
After Vacuum DistillationMinimal>99

Experimental Protocols

Protocol for the Purification of this compound

This protocol outlines the steps for the removal of unreacted 1-dodecanol and propyl bromide from a crude this compound reaction mixture.

  • Quenching and Initial Extraction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add water to quench the reaction and dissolve any inorganic salts.

    • Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer.

  • Aqueous and Brine Washes:

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL for every 100 mL of organic layer).

      • 5% aqueous NaOH solution (2 x 50 mL for every 100 mL of organic layer) to remove unreacted 1-dodecanol.

      • Water (1 x 50 mL for every 100 mL of organic layer).

      • Saturated brine solution (1 x 50 mL for every 100 mL of organic layer) to break any emulsions and begin the drying process.

    • After each wash, allow the layers to separate fully and discard the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions and swirl the flask. Continue adding the drying agent until it no longer clumps together.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator. Be cautious not to use excessive heat, which could lead to the loss of the product.

  • Fractional Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Transfer the crude this compound to the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 1-10 Torr).

    • Gradually heat the distillation flask.

    • Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Discard any low-boiling forerun, which may contain residual propyl bromide.

Mandatory Visualization

PurificationWorkflow cluster_Troubleshooting Troubleshooting Logic cluster_Workflow Purification Workflow Start Crude Product Issue? Cloudy Cloudy Appearance Start->Cloudy Yes LowBP Low Boiling Point / Odor Start->LowBP No Solution_Cloudy Wash with Brine, Dry Thoroughly Cloudy->Solution_Cloudy Alcohol_Impurity 1-Dodecanol Impurity LowBP->Alcohol_Impurity No Solution_LowBP Rotary Evaporation, Fractional Distillation LowBP->Solution_LowBP Solution_Alcohol Base Wash (NaOH), Vacuum Distillation Alcohol_Impurity->Solution_Alcohol Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous & Base Washes Extraction->Wash Dry Dry with Na2SO4/MgSO4 Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Troubleshooting and purification workflow for this compound.

identifying and removing byproducts of 1-Propoxydodecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propoxydodecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the sodium salt of 1-dodecanol (sodium dodecanoxide) reacts with 1-bromopropane to yield this compound.

Q2: What are the expected byproducts in the synthesis of this compound?

During the Williamson ether synthesis of this compound, several byproducts can form. The most common include:

  • Propene: This is a result of an E2 elimination side reaction where the alkoxide acts as a base, abstracting a proton from the 1-bromopropane.

  • Unreacted 1-dodecanol: Incomplete deprotonation or reaction can leave residual starting alcohol.

  • Unreacted 1-bromopropane: If the reaction does not go to completion, the starting alkyl halide will remain.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Suggestion
Incomplete deprotonation of 1-dodecanol.Ensure a strong enough base (e.g., sodium hydride) is used in an appropriate stoichiometric amount to fully convert 1-dodecanol to its alkoxide.
Competing E2 elimination reaction.Maintain a moderate reaction temperature. Higher temperatures favor the elimination reaction, leading to the formation of propene.
Impure reagents or solvents.Use anhydrous solvents and high-purity reagents to prevent side reactions with water or other contaminants.

Problem 2: Presence of significant amounts of propene in the product mixture.

Possible Cause Suggestion
The reaction temperature is too high.Lower the reaction temperature. The SN2 reaction for ether formation is generally favored at lower temperatures than the E2 elimination reaction.
Use of a sterically hindered base.While sodium hydride is common, ensure the base used does not favor elimination.

Problem 3: Difficulty in separating this compound from unreacted 1-dodecanol.

Possible Cause Suggestion
Similar polarities of the ether and alcohol.Utilize column chromatography with a suitable eluent system (see Experimental Protocols). The slight difference in polarity can be exploited for separation.
Inefficient distillation.Employ fractional distillation, potentially under reduced pressure, to take advantage of the difference in boiling points.

Data Presentation

Table 1: Boiling Points of Key Compounds

This table summarizes the atmospheric boiling points of the desired product and potential impurities, which is crucial for planning purification by fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₁₅H₃₂O228.42~285 (estimated)
1-DodecanolC₁₂H₂₆O186.34259[1]
1-BromopropaneC₃H₇Br122.9971[2][3]
PropeneC₃H₆42.08-47.6

Note: The boiling point of this compound is an estimate based on its structure and molar mass. A boiling point of 124-127 °C at 3 Torr has been reported.[4]

Experimental Protocols

Protocol 1: Identification of Products and Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the components of the crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the crude reaction mixture in a volatile solvent like dichloromethane or hexane (e.g., 1 mL).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST).

Protocol 2: Purification by Fractional Distillation

Objective: To separate the volatile byproducts and unreacted starting materials from the desired this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Initial Distillation (Atmospheric Pressure):

    • Gently heat the crude reaction mixture.

    • Collect the first fraction, which will primarily be propene (if not already evaporated) and 1-bromopropane (boiling point ~71 °C).[2][3]

  • Vacuum Distillation:

    • Once the low-boiling components are removed, apply a vacuum to the system.

    • Continue heating to distill the unreacted 1-dodecanol (boiling point at reduced pressure will be significantly lower than 259 °C).[1]

    • The final fraction remaining in the distillation flask will be the purified this compound.

Protocol 3: Purification by Column Chromatography

Objective: To achieve high purity of this compound by separating it from less volatile impurities like 1-dodecanol.

Methodology:

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane). This will elute the least polar compounds first (any remaining 1-bromopropane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to the hexane. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

    • This compound, being less polar than 1-dodecanol, will elute before the alcohol.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification 1-Dodecanol 1-Dodecanol Williamson Ether Synthesis Williamson Ether Synthesis 1-Dodecanol->Williamson Ether Synthesis 1-Bromopropane 1-Bromopropane 1-Bromopropane->Williamson Ether Synthesis Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product GC-MS GC-MS Crude Product->GC-MS NMR NMR Crude Product->NMR Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Column Chromatography Column Chromatography Fractional Distillation->Column Chromatography Byproducts Byproducts Fractional Distillation->Byproducts Pure this compound Pure this compound Column Chromatography->Pure this compound Column Chromatography->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Start Start Low Yield? Low Yield? Start->Low Yield? High Propene? High Propene? Low Yield?->High Propene? No Incomplete Deprotonation Incomplete Deprotonation Low Yield?->Incomplete Deprotonation Yes High Temperature High Temperature High Propene?->High Temperature Yes Successful Synthesis Successful Synthesis High Propene?->Successful Synthesis No Check Base/Solvent Check Base/Solvent Incomplete Deprotonation->Check Base/Solvent Lower Temperature Lower Temperature High Temperature->Lower Temperature

Caption: Troubleshooting decision tree for this compound synthesis.

References

preventing emulsion formation during 1-Propoxydodecane workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of 1-propoxydodecane and related long-chain alkyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, which is often the result of a Williamson ether synthesis, emulsions can form for several reasons:

  • Surfactant-like Impurities: Residual starting materials, such as long-chain alcohols (e.g., 1-dodecanol), or byproducts can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing droplets of one phase within the other.

  • High Mechanical Agitation: Vigorous shaking of the separatory funnel can disperse one liquid phase into the other as fine droplets, which may be slow to coalesce.[2]

  • Presence of Fine Particulate Matter: Insoluble inorganic salts from the reaction (e.g., sodium bromide from a Williamson ether synthesis) or other fine solids can accumulate at the interface and stabilize an emulsion.[3]

Q2: How can I prevent emulsion formation in the first place?

Proactive measures are often more effective than trying to break a stable emulsion.[2] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the mixture to facilitate extraction with minimal mechanical force.[2]

  • Solvent Evaporation: Before beginning the aqueous workup, consider evaporating the reaction solvent. The resulting residue can then be redissolved in the extraction solvent of choice, which can sometimes prevent emulsion formation.[3][4]

  • Initial Dilution: Using a larger volume of both the organic and aqueous phases can sometimes prevent the formation of a tight emulsion.

Q3: What are the immediate steps I should take if an emulsion has formed?

If an emulsion forms, several simple techniques can be attempted first:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes). Some emulsions will break on their own.[3][4]

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. This can encourage the small droplets to coalesce.

  • Stirring: Carefully insert a glass stirring rod into the separatory funnel and gently stir the emulsion layer.

Troubleshooting Guide: Breaking a Stubborn Emulsion

If the initial simple steps fail, the following methods can be employed to break a more persistent emulsion.

Method 1: Salting Out

Principle: The addition of a saturated aqueous solution of an inorganic salt, such as sodium chloride (brine), increases the ionic strength of the aqueous phase.[5][6][7][8][9] This makes the organic components, including this compound and the extraction solvent, less soluble in the aqueous layer, which can help to break the emulsion.

Experimental Protocol:

  • Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Add a small volume of the saturated NaCl solution to the separatory funnel containing the emulsion.

  • Gently swirl the separatory funnel to mix the contents.

  • Allow the layers to stand and observe if the emulsion breaks.

  • If necessary, add more saturated NaCl solution incrementally.

Method 2: Filtration through Celite

Principle: Emulsions are often stabilized by fine solid particles at the interface between the two liquid phases.[3] Filtering the entire mixture through a pad of Celite®, a type of diatomaceous earth, can physically remove these solids and break the emulsion.[3][10][11]

Experimental Protocol:

  • Prepare a filtration setup with a Büchner funnel and a clean filter flask.

  • Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent being used for the extraction.

  • Create a small pad of Celite (approximately 1-2 cm thick) on top of the filter paper. Gently press it down to create a compact layer.

  • Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite pad.

  • Apply gentle vacuum to draw the liquids through the filter.

  • The filtrate should collect in the flask as two distinct layers.

  • Transfer the filtrate back to a clean separatory funnel to separate the layers.

Method 3: Addition of a Different Organic Solvent

Principle: Changing the polarity of the organic phase by adding a different solvent can disrupt the delicate balance that stabilizes the emulsion.

Experimental Protocol:

  • To the separatory funnel containing the emulsion, add a small amount of an organic solvent that is miscible with the current organic phase but has a different polarity. For example, if you are using diethyl ether, you could add a small amount of a less polar solvent like hexane or a more polar solvent like ethyl acetate.

  • Gently swirl the mixture and observe if the emulsion breaks.

Method 4: Centrifugation

Principle: The application of centrifugal force can accelerate the coalescence of the dispersed droplets, leading to the separation of the two phases.[1]

Experimental Protocol:

  • Transfer the emulsion to centrifuge tubes.

  • Balance the centrifuge tubes.

  • Centrifuge the tubes for a period of time (e.g., 5-10 minutes) at a moderate speed.

  • Carefully remove the tubes and observe if the layers have separated.

Data Presentation

Physical Properties of this compound and Related Compounds

PropertyThis compoundPropoxycyclododecaneDiethyl EtherDichloromethaneEthyl AcetateWater
Molecular Weight ( g/mol ) 228.42226.40[12]74.12[13]84.93[14]88.11[15]18.02
Density (g/mL at 20°C) ~0.80.896[12]0.7131.3260.9020.998
Boiling Point (°C) 286.5 (predicted)124-127 @ 3 Torr[12]34.6[13]39.677.1100
Solubility in Water Very Low (predicted)Insoluble (predicted)6.9 g/100 mL (20°C)[16]17.5 g/L (25°C)[17]9% (20°C)[18]Miscible

Note: Experimental data for this compound is limited. Values for the closely related propoxycyclododecane are provided for comparison.

Mandatory Visualizations

Troubleshooting Workflow for Emulsion Formation

Emulsion_Troubleshooting start Emulsion Forms During Workup patience Wait 30 Minutes & Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine If unresolved resolved Emulsion Resolved patience->resolved If resolved celite Filter Through Celite brine->celite If unresolved brine->resolved If resolved solvent Add Different Organic Solvent celite->solvent If unresolved celite->resolved If resolved centrifuge Centrifugation solvent->centrifuge If unresolved solvent->resolved If resolved centrifuge->resolved If resolved unresolved Consult Supervisor centrifuge->unresolved If unresolved

Caption: A flowchart outlining the logical steps for troubleshooting emulsion formation during a chemical workup.

Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis reactants 1-Dodecanol + Propanol + Sodium Hydride (NaH) alkoxide Sodium Dodecanoxide (Nucleophile) reactants->alkoxide sn2 SN2 Reaction alkoxide->sn2 alkyl_halide 1-Bromopropane (Electrophile) alkyl_halide->sn2 product This compound sn2->product byproduct Sodium Bromide (NaBr) sn2->byproduct

Caption: A diagram illustrating the Williamson ether synthesis pathway for the formation of this compound.

References

stability of 1-Propoxydodecane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-propoxydodecane under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound, a long-chain alkyl ether, is generally considered a stable and relatively inert compound under neutral pH and ambient temperature. Its ether linkage is not prone to spontaneous hydrolysis in aqueous solutions. Fatty alcohol ethers are known to be stable in alkaline and neutral solutions.[1] For optimal shelf life, it should be stored in a cool, dry, and well-ventilated place, protected from direct sunlight.

Q2: What is the expected behavior of this compound in the presence of strong acids?

A2: Ethers like this compound can undergo cleavage when exposed to strong acids, particularly hydrohalic acids like HBr and HI, often requiring elevated temperatures. The reaction proceeds via nucleophilic substitution at one of the carbon atoms adjacent to the ether oxygen. For this compound, which has two primary alkyl groups attached to the ether oxygen, the cleavage is expected to follow an S(_N)2 mechanism. This involves the protonation of the ether oxygen, followed by the attack of a nucleophile (e.g., a halide ion) on the less sterically hindered carbon atom. The expected degradation products would be 1-propanol and 1-dodecyl halide, or 1-dodecanol and 1-propyl halide.

Q3: Is this compound susceptible to degradation under basic conditions?

A3: this compound is generally stable under mild to moderately basic conditions. Cleavage of the ether bond under basic conditions is typically inefficient and requires very strong bases, such as organometallic reagents (e.g., organolithium compounds), which are not commonly encountered in typical drug development or formulation studies. Fatty alcohol polyoxyethylene ethers are noted to be stable in alkaline solutions.[1]

Q4: What are the likely degradation products of this compound under forced degradation conditions?

A4: Under forced degradation conditions, the primary degradation pathway is the cleavage of the ether bond.

  • Acidic Conditions: The expected primary degradation products are 1-propanol and a 1-dodecyl derivative (e.g., 1-dodecyl halide if hydrohalic acids are used, or 1-dodecanol if aqueous non-halide acids are used), and vice-versa (1-dodecanol and a 1-propyl derivative).

  • Basic Conditions: Significant degradation is not expected under typical basic conditions used in forced degradation studies (e.g., with NaOH or KOH). If degradation were to occur with extremely strong bases, it would likely lead to the formation of an alkoxide and an alkene, though this is highly unlikely for a saturated long-chain ether under standard forced degradation protocols.

  • Oxidative Conditions: While the ether linkage itself is relatively resistant to oxidation, the long alkyl chains could be susceptible to oxidation at high temperatures or in the presence of strong oxidizing agents, potentially leading to the formation of hydroperoxides, alcohols, ketones, or carboxylic acids at various positions along the alkyl chains.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Formulation
Potential Cause Troubleshooting Steps
Presence of acidic excipients or impurities 1. Review the composition of your formulation for any acidic components. 2. Analyze the raw materials for acidic impurities. 3. Consider using alternative, less acidic excipients.
Exposure to high temperatures during processing or storage 1. Monitor and control the temperature throughout the manufacturing process. 2. Store the product under recommended temperature conditions. 3. Perform a short-term, high-temperature stress study to confirm temperature sensitivity.
Oxidative degradation 1. Assess the presence of oxidizing agents or exposure to air and light. 2. Consider the use of antioxidants in your formulation. 3. Package the product in airtight and light-resistant containers.
Issue 2: Difficulty in Achieving Degradation During Forced Degradation Studies
Potential Cause Troubleshooting Steps
Insufficiently harsh stress conditions 1. For acid/base hydrolysis, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or higher). 2. Increase the temperature of the study (e.g., in 10°C increments, such as 50°C, 60°C). 3. Extend the duration of the stress testing. A maximum of 14 days is often recommended for solution-state stress testing.[2]
Poor solubility of this compound in the stress medium 1. Due to its lipophilic nature, this compound may have limited solubility in aqueous acidic and basic solutions. 2. Consider using a co-solvent (e.g., methanol, acetonitrile, DMSO) to increase its solubility in the stress medium.[2][3] Ensure the co-solvent is inert under the test conditions.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general approach for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and heat it in an oven at 80°C for 48 hours.

    • Dissolve the samples in the analytical method diluent for analysis.

3. Analytical Method:

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products. Due to the lack of a chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization to a UV-active compound could be employed.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: CAD or ELSD

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes. Actual results may vary.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
1 M HCl246015.21-Propanol, 1-Dodecanol
1 M NaOH2460< 1.0Not Applicable
3% H₂O₂24258.5Oxidized dodecyl chain derivatives
Thermal48803.1Not Identified

Visualizations

Acid_Catalyzed_Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) This compound This compound Protonated_Ether Protonated this compound This compound->Protonated_Ether Fast, Reversible H+ H+ H+->this compound Products 1-Propanol + 1-Dodecyl Halide OR 1-Dodecanol + 1-Propyl Halide Protonated_Ether->Products Slow, Rate-determining Nucleophile X- (e.g., Br-, I-) Nucleophile->Protonated_Ether

Caption: Mechanism of acid-catalyzed cleavage of this compound.

Experimental_Workflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid e.g., 1M HCl, 60°C Base Base Hydrolysis Stress_Conditions->Base e.g., 1M NaOH, 60°C Oxidation Oxidation Stress_Conditions->Oxidation e.g., 3% H2O2, RT Thermal Thermal Stress Stress_Conditions->Thermal e.g., 80°C Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data_Evaluation Evaluate Degradation Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Managing Reaction Viscosity with 1-Propoxydodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-propoxydodecane to manage the viscosity of their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to manage reaction viscosity?

A1: this compound (also known as dodecyl propyl ether) is a long-chain alkyl ether.[1] Its key features for viscosity management include a high boiling point, low polarity, and chemical inertness under many reaction conditions.[2][3][4][5] It can be introduced as a co-solvent or additive to a reaction mixture to reduce viscosity by physically separating solute molecules and providing a less viscous medium for them to move in. This is particularly useful in reactions where high concentrations of reactants or the formation of polymeric or aggregated species leads to a thick, difficult-to-stir mixture.

Q2: What are the main advantages of using this compound over other common solvents for viscosity reduction?

A2: The primary advantages of this compound include:

  • High Boiling Point: Its high boiling point allows for its use in reactions requiring elevated temperatures without significant solvent loss.

  • Chemical Inertness: As an ether, it is generally unreactive towards many common reagents, including acids, bases, and organometallics, making it a suitable additive in a wide range of chemical transformations.[2]

  • Low Polarity: Its non-polar nature can be advantageous in specific reaction systems, and it is miscible with many common organic solvents.[3][6][7]

Q3: How does the addition of this compound affect reaction kinetics?

A3: The addition of a co-solvent like this compound can influence reaction rates. By reducing viscosity, it can enhance mass transfer and improve mixing, potentially increasing the reaction rate. However, as a non-polar solvent, it might also alter the solvation of reactants and transition states, which could either increase or decrease the intrinsic reaction rate depending on the specific mechanism.[8] It is crucial to perform kinetic studies to understand the effect on your specific reaction.

Q4: Is this compound difficult to remove after the reaction is complete?

A4: Due to its high boiling point, removal by standard evaporation techniques can be challenging.[9] Common methods for its removal include:

  • Aqueous Extraction: If the desired product is soluble in an immiscible solvent, this compound can be separated through liquid-liquid extraction.[10]

  • Chromatography: Flash chromatography can effectively separate the product from the high-boiling ether.[10]

  • High-Vacuum Distillation: For products that are thermally stable, distillation under high vacuum may be an option to remove this compound.

Q5: Can this compound interfere with product crystallization?

A5: Yes, the presence of a high-boiling, non-polar solvent like this compound can significantly impact crystallization. It may increase the solubility of the product, thereby reducing the yield upon crystallization.[11][12] It can also be incorporated as an impurity in the crystal lattice or adsorb to the crystal surface. It is highly recommended to remove this compound as much as possible before initiating crystallization.

Troubleshooting Guides

Issue 1: The reaction mixture remains highly viscous even after adding this compound.
Possible Cause Troubleshooting Step
Insufficient Amount of this compound Gradually increase the volume percentage of this compound in the reaction mixture. Monitor the viscosity at each addition.
Poor Miscibility Ensure that this compound is fully miscible with the other solvents in your reaction mixture at the reaction temperature. If not, consider a different co-solvent or a mixture of co-solvents.
Reaction Generating Highly Insoluble Species The product or a byproduct may be precipitating out of solution, leading to a slurry with high viscosity. In this case, increasing the amount of a good solvent for all species may be necessary.
Incorrect Agitation For highly viscous mixtures, standard magnetic stirring may be insufficient.[13] Consider using mechanical overhead stirring for more efficient mixing.
Issue 2: The reaction rate has significantly decreased after adding this compound.
Possible Cause Troubleshooting Step
Change in Solvation Environment The non-polar nature of this compound may be destabilizing a polar transition state.[8]
Dilution Effect The addition of a co-solvent decreases the concentration of your reactants.
Incomplete Dissolution of a Key Reagent A critical reagent may have poor solubility in the resulting solvent mixture.
Issue 3: The product is difficult to isolate from the reaction mixture containing this compound.
Possible Cause Troubleshooting Step
High Boiling Point of this compound Standard evaporation is not effective. Utilize liquid-liquid extraction with an immiscible solvent in which your product is soluble.[9][10] Alternatively, use column chromatography to separate the product.
Product is an Oil If the product is an oil and not crystallizable, purification will likely require chromatographic methods.
Emulsion Formation During Workup The presence of this compound may lead to the formation of stable emulsions during aqueous extraction. Try adding brine to break the emulsion or filter the mixture through celite.
Issue 4: The reaction mixture has become "sticky" or "tacky".
Possible Cause Troubleshooting Step
Incomplete Reaction A sticky consistency can indicate that the reaction has not gone to completion, leaving behind reactive intermediates.[14][15][16]
Polymerization or Side Reactions Unwanted side reactions may be producing oligomeric or polymeric materials.
Incorrect Mixing Ratio of Reagents An incorrect stoichiometry can lead to the formation of undesirable, sticky byproducts.[15][17]

Data Presentation

Table 1: Estimated Physical Properties of this compound

PropertyValue
Molecular Formula C15H32O[1]
Molecular Weight 228.41 g/mol [1]
Boiling Point ~240-260 °C (estimated)
Density ~0.8 g/mL (estimated)
Viscosity at 25°C 2-5 cP (estimated)
Viscosity at 100°C <1 cP (estimated)

Table 2: General Miscibility of Long-Chain Alkyl Ethers (e.g., this compound) with Common Organic Solvents

SolventMiscibility
HexaneMiscible[18][19]
TolueneMiscible[18][19]
Diethyl EtherMiscible[18][19]
DichloromethaneMiscible[18][19]
Ethyl AcetateMiscible[18][19]
AcetonePartially Miscible to Miscible[18][19]
AcetonitrileSparingly Miscible to Immiscible[18][19]
MethanolSparingly Miscible to Immiscible[18][19]
WaterImmiscible[3]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound as a Viscosity-Reducing Agent

  • Baseline Measurement: Set up the reaction as you normally would, without this compound. If possible and safe, take a sample at the point of highest viscosity and measure its viscosity using a rheometer or viscometer.

  • Trial with this compound: Run a parallel reaction where a portion of the primary solvent is replaced with this compound (e.g., start with 10-20% v/v).

  • Monitor Viscosity: At the same point of expected high viscosity, visually inspect the mixture's stirrability. If possible, take a sample and measure its viscosity.

  • Iterate: If viscosity is still too high, run subsequent trials with increasing concentrations of this compound (e.g., 30%, 40%, 50% v/v).

  • Analyze Impact on Reaction: For each trial, monitor the reaction progress (e.g., by TLC, LC-MS, or GC-MS) to assess the impact of this compound on the reaction rate and product purity.

  • Optimization: Determine the optimal concentration of this compound that provides adequate viscosity reduction without negatively impacting the reaction outcome.

Protocol 2: Removal of this compound During Product Purification

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature and quench as required by the reaction chemistry.

  • Solvent Addition for Extraction: Add a solvent in which your product is highly soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or an appropriate aqueous solution (e.g., brine, dilute acid, or base) to remove water-soluble impurities. The this compound will remain in the organic layer.

  • Separation: Separate the organic layer. Repeat the aqueous wash if necessary.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. The this compound will remain with the crude product.

  • Chromatographic Purification: Purify the crude product using flash column chromatography. The significant difference in polarity between most products and the non-polar this compound should allow for effective separation.

Visualizations

experimental_workflow A High-Viscosity Reaction Identified B Select this compound as Potential Viscosity Modifier A->B C Conduct Small-Scale Trial with Varying Concentrations B->C D Monitor Viscosity and Reaction Progress C->D E Viscosity Acceptable? D->E F Reaction Performance Acceptable? E->F Yes I Increase Concentration of this compound E->I No G Scale-Up Reaction with Optimized Concentration F->G Yes J Consider Alternative Viscosity Modifier F->J No H Develop Purification Strategy (Extraction/Chromatography) G->H I->C

Caption: Workflow for evaluating this compound as a viscosity modifier.

troubleshooting_workflow Start High Viscosity Issue with this compound Q1 Is the mixture homogenous? Start->Q1 Q2 Has the reaction rate decreased significantly? Start->Q2 Q3 Is product isolation difficult? Start->Q3 A1_Yes Increase this compound concentration or improve agitation (mechanical stirring). Q1->A1_Yes Yes A1_No Check for precipitation. Add a better solvent for all components. Q1->A1_No No A2_Yes Investigate solvent effects on kinetics. Consider adjusting temperature or catalyst loading. Q2->A2_Yes Yes A2_No Focus on physical mixing issues. Q2->A2_No No A3_Yes Use liquid-liquid extraction and/or column chromatography for purification. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for high-viscosity reactions.

References

Technical Support Center: Purification of High-Boiling Point Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-boiling point ethers.

Troubleshooting Guides

Issue 1: Incomplete Separation of Ether from Impurities During Distillation

Symptoms:

  • The boiling point of the distillate is not sharp and varies throughout the distillation.

  • Analytical tests (e.g., GC, NMR) of the collected fractions show the presence of impurities.

  • The yield of the pure ether is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Distillation Setup For ethers with boiling points close to those of impurities (less than 25°C difference), a simple distillation setup may be insufficient.[1] Solution: Employ fractional distillation with a fractionating column packed with suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.[1][2]
Azeotrope Formation The ether may form an azeotrope with residual water or other solvents, creating a mixture with a constant boiling point that cannot be separated by simple distillation.[3][4] Solution: 1. Drying: Thoroughly dry the crude ether using an appropriate drying agent before distillation. 2. Azeotropic Distillation: Introduce an entrainer (a third component) that forms a new, lower-boiling azeotrope with one of the components, which can then be distilled off.[5][6] For example, benzene or cyclohexane can be used to break the ethanol-water azeotrope.[7] 3. Pressure-Swing Distillation: Perform distillations at different pressures, as the composition of the azeotrope can change with pressure.[5]
Decomposition at High Temperatures High-boiling point ethers may decompose at their atmospheric boiling points, leading to the formation of new impurities.[8][9] Solution: Use vacuum distillation to lower the boiling point of the ether, allowing for distillation at a lower, safer temperature.[8][10][11][12]
Issue 2: Suspected Peroxide Contamination

Symptoms:

  • Visual inspection of the ether container reveals crystal formation, especially around the cap, or a viscous liquid at the bottom.[13]

  • A yellowish or brownish color develops in the ether.[14]

  • The ether has been stored for an extended period, especially if it has been opened and exposed to air and light.[13]

DANGER: Peroxides in ethers can be explosive when concentrated, heated, or subjected to shock or friction.[13][15][16] Do not proceed with distillation if significant peroxide formation is suspected.

Troubleshooting & Removal Protocol:

Peroxide_Troubleshooting start Suspected Peroxide Contamination visual_inspection Visually Inspect Container (crystals, discoloration) start->visual_inspection test_peroxides Test for Peroxides (e.g., KI solution, test strips) visual_inspection->test_peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present high_concentration High Concentration (brown color, crystals) peroxides_present->high_concentration Yes proceed Proceed with Purification (Use immediately, do not store) peroxides_present->proceed No dispose Contact EHS for Disposal DO NOT OPEN OR HANDLE high_concentration->dispose Yes remove_peroxides Remove Peroxides high_concentration->remove_peroxides No (low concentration) alumina_column Pass through a column of activated alumina remove_peroxides->alumina_column ferrous_sulfate Shake with acidic ferrous sulfate solution remove_peroxides->ferrous_sulfate retest Retest for Peroxides alumina_column->retest ferrous_sulfate->retest peroxides_removed Peroxides Removed? retest->peroxides_removed peroxides_removed->remove_peroxides No peroxides_removed->proceed Yes

Caption: Troubleshooting workflow for suspected peroxide contamination.

Experimental Protocol for Peroxide Removal with Ferrous Sulfate:

  • Prepare a fresh solution of iron (II) sulfate (60g of FeSO₄ in 110mL of water, with 6mL of concentrated sulfuric acid added).[14]

  • In a separatory funnel, gently shake the ether with the ferrous sulfate solution. Caution: Vent the funnel frequently to release any pressure buildup.

  • Separate the aqueous layer.

  • Repeat the washing until a fresh portion of the ferrous sulfate solution no longer shows a color change and the ether tests negative for peroxides.

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for many high-boiling point ethers?

A: High-boiling point ethers often have atmospheric boiling points that are high enough to cause thermal decomposition.[8][9] Distilling a compound at or near its decomposition temperature will result in the formation of impurities and a lower yield of the desired product. Vacuum distillation reduces the pressure above the liquid, which in turn lowers its boiling point.[8][10][11][12] This allows for the distillation to be carried out at a lower temperature, minimizing the risk of decomposition.

Q2: My ether is wet. What is the best drying agent to use?

A: The choice of drying agent depends on the specific ether and the desired level of dryness.

Drying Agent Properties & Suitability for Ethers Considerations
Anhydrous Magnesium Sulfate (MgSO₄) A good, general-purpose drying agent with a high capacity and rapid action.[17][18] It is suitable for drying most ethers.[17]It is slightly acidic.
Anhydrous Sodium Sulfate (Na₂SO₄) A neutral drying agent with a very high capacity, making it suitable for very wet solutions.[17][18] It is efficient for ethereal solutions.[18]It has a slower drying action compared to MgSO₄.[17]
Anhydrous Calcium Sulfate (CaSO₄) A good, neutral drying agent.It has a low capacity, making it less suitable for very wet solutions.[17]
Molecular Sieves (3Å or 4Å) Very efficient for achieving a high degree of dryness. They need to be activated before use.[18]They have a lower capacity than sulfate-based drying agents.
Calcium Hydride (CaH₂) A very powerful drying agent that reacts chemically with water.[19]It is highly reactive and should be handled with care. It will also react with any acidic protons in the molecule.
Sodium metal with Benzophenone indicator Used for rigorous drying of ethers like THF. The formation of a deep blue color indicates anhydrous conditions.[15]This is a highly hazardous procedure due to the reactivity of sodium metal and should only be performed by experienced personnel with appropriate safety precautions.[20]

Q3: How can I confirm the purity of my distilled high-boiling point ether?

A: Relying on a single method for purity assessment is not recommended. A combination of techniques provides the most reliable confirmation.

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity. However, the presence of an azeotrope can be misleading.[9][21]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for identifying the structure of the ether and detecting the presence of impurities. Quantitative NMR (qNMR) can also be used to determine purity.[22]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the ether functional group and the absence of impurities with distinct functional groups (e.g., hydroxyl groups from residual alcohols).

  • Chromatography:

    • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. The presence of a single peak suggests a high degree of purity.

    • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of non-volatile impurities.

  • Refractive Index: A physical constant that can be compared to literature values for the pure compound.

Q4: What are the key safety precautions when distilling high-boiling point ethers?

A: The distillation of high-boiling point ethers presents several hazards, including flammability and the potential for peroxide explosions. Adherence to strict safety protocols is crucial.

Distillation_Safety cluster_ppe Personal Protective Equipment (PPE) cluster_setup Apparatus & Location cluster_procedure Procedural Safety cluster_emergency Emergency Preparedness title Key Safety Precautions for Ether Distillation cluster_ppe cluster_ppe cluster_setup cluster_setup cluster_procedure cluster_procedure cluster_emergency cluster_emergency ppe_items Safety Goggles/Face Shield Flame-Resistant Lab Coat Appropriate Gloves setup_items Perform in a Fume Hood Ensure Glassware is Free of Cracks Use Boiling Chips or a Stir Bar Secure all Joints Properly procedure_items Test for Peroxides Before Heating NEVER Distill to Dryness Ensure Adequate Cooling Water Flow Do Not Leave Unattended emergency_items Know Location of Fire Extinguisher Know Location of Safety Shower & Eyewash Have an Emergency Shutdown Plan

Caption: Essential safety precautions for the distillation of high-boiling point ethers.

Key Safety Reminders:

  • Always test for peroxides before distilling any ether. [15][16][23]

  • Never distill an ether to dryness. [16] This can concentrate explosive peroxides.[13][23] Always leave at least 20% of the liquid in the distilling flask.[16]

  • Work in a well-ventilated fume hood to avoid the inhalation of flammable vapors.[20][24][25][26][27]

  • Ensure all glassware is free from cracks or stars, especially when performing a vacuum distillation, to prevent implosion.[8]

  • Use a heating mantle and a temperature controller to ensure smooth and controlled heating. Avoid open flames.[24]

  • Always use boiling chips or a magnetic stirrer to prevent bumping and ensure smooth boiling.[11]

  • Have a fire extinguisher rated for chemical fires readily accessible.[24][25][27]

References

Technical Support Center: Optimizing 1-Propoxydodecane Synthesis for Improved Atom Economy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propoxydodecane. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols with a focus on improving the atom economy of the synthesis.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Williamson Ether Synthesis

  • Question: I am attempting to synthesize this compound via the Williamson ether synthesis using sodium dodecyloxide and 1-bromopropane, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Williamson ether synthesis can stem from several factors. Here's a systematic approach to troubleshooting the issue:

    • Incomplete Deprotonation of 1-Dodecanol: The reaction requires the formation of the dodecyloxide anion. If the base used is not strong enough or if it is not fresh, the deprotonation of 1-dodecanol will be incomplete, leading to a low concentration of the nucleophile.

      • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation. Ensure the NaH is fresh and handled under anhydrous conditions to prevent it from reacting with moisture.

    • Side Reaction: E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide (1-bromopropane) to form propene, especially at higher temperatures.[1][2] This is a competing reaction that reduces the yield of the desired ether.

      • Solution: Maintain a moderate reaction temperature. While heating is necessary to drive the SN2 reaction, excessive heat will favor the elimination pathway. A typical temperature range for this reaction is 50-100°C.[3]

    • Steric Hindrance: While less of a concern with a primary alkyl halide like 1-bromopropane, steric hindrance can slow down the SN2 reaction.[1][2]

      • Solution: Ensure the reaction is stirred efficiently to maximize the collision frequency between the reactants.

    • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity.[1]

      • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[3][4] These solvents solvate the cation of the alkoxide but not the anion, leaving the nucleophile more available for reaction.

    • Reaction Time: The reaction may not have proceeded to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[3]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Presence of Significant Side Products

  • Question: My reaction mixture shows the presence of significant impurities alongside this compound. What are these side products and how can I minimize their formation?

  • Answer: The primary side products in the Williamson ether synthesis of this compound are typically from elimination and unreacted starting materials.

    • Propene: As mentioned above, this is formed via the E2 elimination of 1-bromopropane.[1][5]

      • Minimization: Use the lowest effective temperature for the reaction and consider using a less sterically hindered base if possible, although with a primary alcohol like 1-dodecanol, a strong base is necessary.

    • Unreacted 1-Dodecanol: This indicates incomplete deprotonation or reaction.

      • Minimization: Ensure a slight excess of the base (e.g., 1.1 equivalents of NaH) is used to drive the deprotonation to completion. Also, allow for sufficient reaction time.

    • Unreacted 1-Bromopropane: This may indicate that the reaction has not gone to completion or that the nucleophile concentration was too low.

      • Minimization: Use a slight excess of the alkyl halide (e.g., 1.1-1.2 equivalents) to ensure all the alkoxide reacts. However, a large excess should be avoided to simplify purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it important in the synthesis of this compound?

A1: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[6] A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste. For the synthesis of this compound, improving atom economy is crucial for developing more sustainable and cost-effective manufacturing processes, which is a key principle of green chemistry.[7]

Q2: Which route offers a better atom economy for synthesizing this compound: using sodium dodecyloxide and 1-bromopropane, or sodium propoxide and 1-bromododecane?

A2: Both routes have the same theoretical atom economy. The atom economy for the Williamson ether synthesis is calculated as:

(Molecular Weight of this compound) / (Molecular Weight of Alcohol + Molecular Weight of Alkyl Halide + Molecular Weight of Base - Molecular Weight of Salt byproduct - Molecular Weight of Water)

However, the practical choice between the two routes depends on the potential for side reactions. The reaction of a primary alkoxide (propoxide) with a primary alkyl halide (1-bromododecane) is generally preferred as it minimizes the risk of E2 elimination that can occur with a more sterically hindered alkyl halide.

Q3: Are there greener alternatives to the Williamson ether synthesis for preparing this compound?

A3: Yes, a promising greener alternative is the direct catalytic etherification (or dehydration) of 1-dodecanol and 1-propanol.[3] This method involves reacting the two alcohols in the presence of a solid acid catalyst, with water as the only byproduct. This approach has a significantly higher theoretical atom economy as it avoids the use of a halogenated substrate and a strong base.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it improve the Williamson synthesis of this compound?

A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in immiscible phases. In the context of the Williamson synthesis, a phase-transfer catalyst (like a quaternary ammonium salt) can transfer the alkoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide. This can offer several advantages, including:

  • Eliminating the need for expensive and hazardous anhydrous solvents.

  • Allowing the use of cheaper and less hazardous bases like sodium hydroxide.

  • Potentially increasing the reaction rate and yield.[8]

Section 3: Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Dodecanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-dodecanol (1 equivalent).

  • Add anhydrous DMF to dissolve the alcohol.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Direct Catalytic Etherification of 1-Dodecanol and 1-Propanol

This protocol outlines a greener approach to this compound synthesis.

Materials:

  • 1-Dodecanol

  • 1-Propanol

  • Solid acid catalyst (e.g., tungstated zirconia, Amberlyst-15)[5][7]

  • Toluene (as solvent and for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1-dodecanol (1 equivalent), an excess of 1-propanol (e.g., 5 equivalents), and the solid acid catalyst (e.g., 10 wt% of 1-dodecanol).

  • Add toluene as a solvent.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS analysis of the reaction mixture.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with toluene and combine the organic filtrates.

  • Remove the solvent and excess 1-propanol under reduced pressure.

  • Purify the crude product by vacuum distillation.

Section 4: Data Presentation

The following tables summarize typical quantitative data for the different synthetic routes to this compound. Note that specific yields and reaction times can vary based on the exact conditions and scale of the reaction.

Table 1: Comparison of Synthetic Methods for this compound

ParameterWilliamson Ether SynthesisPhase-Transfer Catalyzed Williamson SynthesisDirect Catalytic Etherification
Reactants 1-Dodecanol, 1-Bromopropane, Strong Base (e.g., NaH)1-Dodecanol, 1-Bromopropane, Base (e.g., NaOH), PTC1-Dodecanol, 1-Propanol, Solid Acid Catalyst
Typical Yield 50-95% (lab scale)[3]Generally higher than conventional Williamson~60% (for monoethers from glycerol and 1-dodecanol, as an estimate)[9][10][11]
Reaction Temp. 50-100 °C[3]50-100 °C120-160 °C
Reaction Time 1-8 hours[3]Can be faster than conventional Williamson4-24 hours
Atom Economy (Theoretical) ~75% (depending on base and leaving group)~75% (depending on base and leaving group)~90%
E-Factor (Environmental Factor) High (due to solvent and salt waste)Moderate (can reduce solvent waste)Low (water is the main byproduct)

Section 5: Visualizations

Experimental Workflow Diagrams

Williamson_Ether_Synthesis A 1. Deprotonation (1-Dodecanol + NaH in DMF) B 2. Nucleophilic Attack (Addition of 1-Bromopropane) A->B C 3. Reaction Workup (Quenching, Extraction, Washing) B->C D 4. Purification (Chromatography/Distillation) C->D E This compound D->E

Caption: Workflow for Williamson Ether Synthesis of this compound.

Direct_Etherification A 1. Reaction Setup (Alcohols + Catalyst in Toluene) B 2. Azeotropic Water Removal (Reflux with Dean-Stark) A->B C 3. Catalyst Removal (Filtration) B->C D 4. Solvent Removal (Evaporation) C->D E 5. Purification (Vacuum Distillation) D->E F This compound E->F

Caption: Workflow for Direct Catalytic Etherification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Yield of this compound Q1 Check for Alkene Side Product (Propene) by GC-MS? Start->Q1 A1_Yes E2 Elimination is a major issue. Q1->A1_Yes Yes Q2 Unreacted 1-Dodecanol present? Q1->Q2 No S1 Reduce reaction temperature. Consider a less hindered base if possible. A1_Yes->S1 End Optimize and repeat S1->End A2_Yes Incomplete deprotonation. Q2->A2_Yes Yes Q3 Unreacted 1-Bromopropane present? Q2->Q3 No S2 Use fresh, strong base (NaH). Ensure anhydrous conditions. A2_Yes->S2 S2->End A3_Yes Incomplete reaction. Q3->A3_Yes Yes Q3->End No S3 Increase reaction time. Ensure sufficient nucleophile concentration. A3_Yes->S3 S3->End

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-Propoxydodecane and Other Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, properties, and safety of key ether solvents, supported by available experimental data.

In the landscape of chemical solvents, ethers play a pivotal role due to their relative inertness and ability to dissolve a wide range of nonpolar and polar compounds. This guide provides a comparative study of 1-Propoxydodecane against more conventional and "greener" ether solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

While extensive data exists for THF, 2-MeTHF, and CPME, it is important to note a significant lack of publicly available experimental performance data for this compound. As such, the comparison for this solvent is primarily based on its general physicochemical properties and data from structurally related long-chain ethers.

Physicochemical Properties: A Tabular Comparison

The selection of a solvent is often dictated by its physical and chemical characteristics. The following table summarizes the key properties of the four ether solvents.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 68409-59-6[1]109-99-996-47-95614-37-9
Molecular Formula C15H32O[1]C4H8OC5H10OC6H12O
Molecular Weight ( g/mol ) 228.41[1]72.1186.13100.16
Boiling Point (°C) 124-127 (at 3 Torr)[2]6680106
Density (g/cm³) 0.896 (at 20°C)[2]0.8890.8540.860
Viscosity (cP at 25°C) Data not available0.460.60.6
Dipole Moment (D) Data not available1.751.381.33
Solubility in Water ( g/100g ) Insoluble (expected)[3]Miscible141.1

Performance in Application: A Focus on Grignard Reactions

A critical application for ether solvents is in the formation of Grignard reagents. A comparative study evaluated the performance of THF, 2-MeTHF, and CPME in the Grignard reaction of benzyl chloride with 2-butanone.[4] The results, summarized below, highlight the potential of greener alternatives to traditional solvents.

SolventProduct Yield (%)[4]Wurtz By-product (%)[4]
THF2773
2-MeTHF9010
CPME4555
Diethyl Ether (Et2O)946

These results demonstrate that 2-MeTHF can be a superior alternative to THF in this specific application, offering a significantly higher yield of the desired product and a reduction in the formation of the Wurtz coupling by-product.[4] While diethyl ether shows a slightly higher yield, 2-MeTHF offers safety advantages such as a higher boiling point and flash point.[4]

Due to the lack of available experimental data, a direct performance comparison for this compound in Grignard reactions or other common applications is not possible at this time. However, its long alkyl chain suggests it would be a highly nonpolar solvent, likely suitable for reactions involving nonpolar reactants and where a high boiling point is desired.[3] Its insolubility in water would also simplify work-up procedures in certain reactions.

Safety and Environmental Impact

The safety profile and environmental impact of a solvent are crucial considerations in modern research and development.

SolventKey HazardsEnvironmental Notes
This compound Data not available for the specific compound. Related compounds (Alcohols, C12-14, propoxylated) can be toxic if inhaled and cause skin and eye irritation.[5][6]Expected to have low water solubility and be biodegradable.
Tetrahydrofuran (THF) Highly flammable, may form explosive peroxides upon storage, causes serious eye irritation.Miscible with water, which can complicate waste treatment.
2-Methyltetrahydrofuran (2-MeTHF) Highly flammable liquid and vapor, harmful if swallowed, causes skin irritation and serious eye damage. May form explosive peroxides.[7]Derived from renewable resources (e.g., corncobs), less water-soluble than THF, facilitating easier separation and recovery.[4] Considered a greener alternative to THF.
Cyclopentyl Methyl Ether (CPME) Flammable liquid and vapor, may cause respiratory irritation.Resistant to peroxide formation, low water solubility allows for easy separation and recovery, considered a greener alternative.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of solvent properties.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is a key physical property used for its identification and characterization. A common method for its determination is through distillation.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure A Distilling Flask with Solvent & Boiling Chips B Heating Mantle C Thermometer A->C Vapor to thermometer D Condenser C->D Vapor enters condenser E Receiving Flask D->E Condensed liquid collects P1 Assemble distillation apparatus P2 Heat the solvent gently P1->P2 P3 Record temperature of vapor at steady distillation P2->P3 P4 Collect distillate P3->P4 ViscosityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation V1 Clean and dry Ostwald viscometer V2 Pipette a known volume of solvent into the viscometer V1->V2 V3 Place viscometer in a constant temperature water bath V2->V3 M1 Draw liquid up above the upper mark V3->M1 M2 Allow liquid to flow down M1->M2 M3 Start timer as meniscus passes upper mark M2->M3 M4 Stop timer as meniscus passes lower mark M3->M4 M5 Repeat for consistency M4->M5 C1 Use the equation: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂) M5->C1 C2 Where η is viscosity, ρ is density, and t is flow time C1->C2 WilliamsonEtherSynthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products R1 Alcohol (R-OH) S1 Deprotonation of Alcohol to form Alkoxide (R-O⁻) R1->S1 R2 Strong Base (e.g., NaH) R2->S1 R3 Alkyl Halide (R'-X) S2 SN2 attack of Alkoxide on Alkyl Halide R3->S2 S1->S2 P1 Ether (R-O-R') S2->P1 P2 Salt (NaX) S2->P2

References

A Comparative Guide to High-Temperature Solvents: 1-Propoxydodecane vs. Diphenyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in high-temperature chemical synthesis and drug formulation processes. An ideal solvent for such applications must exhibit high thermal stability, a high boiling point, and appropriate viscosity at elevated temperatures, while also being compatible with the desired chemical transformations and formulation requirements. This guide provides a detailed comparison of two potential high-temperature solvents: 1-propoxydodecane, a long-chain aliphatic ether, and diphenyl ether, an aromatic ether.

Executive Summary

This comparison demonstrates that while diphenyl ether is a well-characterized and established high-temperature solvent with proven thermal stability up to 350-400°C, this compound, a less-studied long-chain aliphatic ether, presents a potentially viable alternative. The estimated atmospheric boiling point of this compound is significantly higher than that of diphenyl ether, suggesting its suitability for even higher temperature applications. However, a notable lack of experimental data on the thermal stability and high-temperature viscosity of this compound necessitates a cautious approach and further experimental validation before its adoption in critical applications.

Physical and Chemical Properties

A direct comparison of the key physical and chemical properties of this compound and diphenyl ether is essential for evaluating their suitability as high-temperature solvents.

PropertyThis compoundDiphenyl Ether
Chemical Structure CH₃(CH₂)₂O(CH₂)₁₁CH₃(C₆H₅)₂O
Molecular Weight 242.46 g/mol 170.21 g/mol
Boiling Point (Atmospheric) ~315 °C (Estimated)258-259 °C[1]
Melting Point Data not available25-27 °C
Density Data not available1.073 g/cm³ (at 25 °C)[1]
Viscosity at High Temperature Data not availableDecreases with temperature[2]
Thermal Stability Data not availableStable up to 350-400 °C[1]
Solubility Likely soluble in nonpolar organic solventsSoluble in many organic solvents, insoluble in water

Note: The atmospheric boiling point of this compound is an estimation based on its boiling point at reduced pressure (124-127 °C at 3 Torr) using a pressure-temperature nomograph. Experimental verification is required.

Performance as High-Temperature Solvents

Thermal Stability:

Diphenyl ether is renowned for its exceptional thermal stability, making it a reliable choice for prolonged reactions at high temperatures.[1] It is a major component of Dowtherm A, a widely used heat transfer fluid, which underscores its ability to withstand extreme thermal stress.[3] The thermal decomposition of gaseous diphenyl ether has been studied, indicating cleavage of the C-O bond at very high temperatures (1050–1200 K).[4]

Boiling Point and Operating Temperature Range:

Diphenyl ether's boiling point of 258-259 °C allows for a wide operating temperature range for many chemical reactions.[1] The estimated atmospheric boiling point of this compound at approximately 315 °C suggests a potentially higher upper limit for reaction temperatures compared to diphenyl ether. This could be advantageous for reactions requiring exceptionally high energy input.

Viscosity:

The viscosity of a solvent at high temperatures is a critical parameter affecting mass transfer and mixing. While specific high-temperature viscosity data for this compound is unavailable, it is known that the viscosity of long-chain hydrocarbons and ethers generally decreases with increasing temperature. Experimental data for diphenyl ether shows a decrease in viscosity with increasing temperature, which is favorable for maintaining good mixing and reaction kinetics at elevated temperatures.[2][6]

Applications in Drug Development

High-temperature solvents are employed in various stages of drug development, including chemical synthesis of active pharmaceutical ingredients (APIs) and in formulation processes like hot-melt extrusion.[7][8]

Diphenyl ether and its derivatives have been utilized as scaffolds in the design of various therapeutic agents.[3] Its rigid structure and synthetic accessibility make it an attractive starting point for medicinal chemists.

The potential application of this compound in drug development is less defined due to the lack of specific studies. However, as a high-boiling, non-polar solvent, it could potentially be used in the synthesis of poorly soluble drug candidates or as a processing aid in formulations where high temperatures are required to enhance solubility or achieve specific physical forms of the drug product.[9][10]

Experimental Protocols

1. Synthesis of this compound (via Williamson Ether Synthesis)

This protocol is a general procedure for the Williamson ether synthesis and should be optimized for the specific synthesis of this compound.

Materials:

  • 1-Dodecanol

  • Sodium hydride (NaH) or another strong base

  • 1-Bromopropane

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-dodecanol in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases, indicating the formation of the sodium dodecanoxide.

  • Add 1-bromopropane to the reaction mixture and heat the solution to a temperature between 50-100 °C.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

2. Synthesis of Diphenyl Ether

A common method for the synthesis of diphenyl ether involves the Ullmann condensation.

Materials:

  • Phenol

  • Bromobenzene

  • Potassium carbonate (K₂CO₃) or another base

  • Copper powder or a copper salt (catalyst)

  • High-boiling point solvent (e.g., N,N-dimethylformamide or pyridine)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine phenol, bromobenzene, potassium carbonate, and the copper catalyst in a suitable high-boiling solvent.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and the catalyst.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Purify the crude diphenyl ether by vacuum distillation.

Mandatory Visualizations

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a high-temperature solvent, highlighting the key decision points and considerations.

SolventSelection start Define Application Requirements (Temperature, Reactivity, etc.) prop_eval Evaluate Physicochemical Properties start->prop_eval bp_check Boiling Point > Required T? prop_eval->bp_check stability_check Sufficient Thermal Stability? bp_check->stability_check Yes reject_solvent Reject Solvent bp_check->reject_solvent No viscosity_check Acceptable Viscosity at T? stability_check->viscosity_check Yes stability_check->reject_solvent No solubility_check Adequate Solute Solubility? viscosity_check->solubility_check Yes viscosity_check->reject_solvent No safety_check Acceptable Safety Profile? solubility_check->safety_check Yes solubility_check->reject_solvent No select_solvent Select Optimal Solvent safety_check->select_solvent Yes safety_check->reject_solvent No

Caption: A flowchart outlining the decision-making process for selecting a high-temperature solvent.

Conclusion and Recommendations

Diphenyl ether remains a robust and well-documented choice for a high-temperature solvent, backed by extensive data on its physical properties and thermal stability. Its utility in both industrial heat transfer applications and as a building block in medicinal chemistry is well established.

This compound, with its higher estimated boiling point, presents an intriguing possibility for applications demanding even greater temperatures than what is achievable with diphenyl ether. However, the significant lack of experimental data on its thermal stability and high-temperature viscosity is a major drawback.

Recommendations for Researchers and Scientists:

  • For applications requiring a well-characterized and reliable high-temperature solvent up to approximately 350°C, diphenyl ether is the recommended choice.

  • For applications potentially requiring temperatures above 300°C, this compound could be a candidate, but it is imperative to first conduct thorough experimental validation of its thermal stability and high-temperature viscosity before any practical implementation.

  • Further research into the thermophysical properties of long-chain aliphatic ethers like this compound is warranted to expand the available toolkit of high-temperature solvents for chemical synthesis and pharmaceutical applications.

References

A Comparative Guide to 1-Propoxydodecane and Dodecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solvent and excipient selection for pharmaceutical research and development, the choice between a simple alkane and an ether can have significant implications for formulation stability, drug solubility, and overall performance. This guide provides a detailed comparison of 1-Propoxydodecane and the well-characterized n-dodecane, offering insights into their respective physicochemical properties and potential applications. Due to the limited availability of experimental data for this compound, this comparison leverages known data for dodecane and infers the properties of this compound based on its ether structure.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the available quantitative data for both compounds. The properties of this compound are largely inferred from its chemical structure and data on analogous ethers, highlighting areas for future experimental validation.

PropertyDodecaneThis compound (Dodecyl Propyl Ether)
CAS Number 112-40-368409-59-6
Molecular Formula C₁₂H₂₆C₁₅H₃₂O
Molecular Weight 170.34 g/mol [1]228.41 g/mol [2]
Boiling Point 216.3 °C[3]Estimated to be slightly higher than dodecane due to increased molecular weight and polarity.
Melting Point -9.6 °C[3]Expected to be lower than dodecane due to the disruption of crystal packing by the ether linkage.
Density 0.75 g/cm³ at 20 °C[3]Estimated to be slightly higher than dodecane due to the presence of the oxygen atom.
Viscosity <7 cSt at 40 °C[3]Expected to be slightly higher than dodecane.
Water Solubility InsolubleExpected to have very low but slightly higher water solubility than dodecane due to the polar ether group.
Solvent Characteristics Non-polar, lipophilic solvent for non-polar compounds.[4][5]Predominantly non-polar with a slight polar character due to the ether oxygen, potentially allowing for the dissolution of a broader range of solutes.

Performance Comparison and Applications

Dodecane is a well-established, non-polar solvent and oil phase component with a wide range of applications in research and industry.[4][6][7] In the context of drug development, it is frequently used:

  • As a solvent in organic synthesis: Its inert nature makes it a suitable medium for reactions involving non-polar reagents.[4][8]

  • In cosmetic and topical formulations: It acts as an emollient, enhancing the spreadability and feel of products.[5][9]

  • As an oil phase in microemulsions: Its lipophilicity is ideal for creating stable microemulsions for drug delivery.

  • As a diluent: It can be used to dilute highly concentrated or viscous substances.

This compound , as an ether, introduces a polar oxygen atom into the long alkyl chain. While specific experimental data on its performance is scarce, its chemical structure suggests several potential advantages and differences compared to dodecane:

  • Enhanced Solubilizing Capacity: The ether linkage provides a site for hydrogen bonding, potentially increasing the solubility of moderately polar active pharmaceutical ingredients (APIs) that are insoluble in pure alkanes.

  • Different Intermolecular Interactions: The presence of the ether group can alter the interaction of the solvent with other formulation components, such as surfactants and co-solvents, which could be leveraged to fine-tune microemulsion properties.

  • Potential for Improved Penetration: In topical formulations, the ether group might influence skin penetration characteristics, a critical factor in transdermal drug delivery.

The choice between dodecane and this compound would therefore depend on the specific requirements of the formulation, particularly the polarity of the API and the desired characteristics of the final product.

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a key experiment is provided below.

Protocol: Determination of Drug Solubility

This protocol outlines a standard procedure to quantify the solubility of an active pharmaceutical ingredient (API) in a given solvent.

Objective: To determine the saturation solubility of a model API in both dodecane and this compound at a specified temperature.

Materials:

  • Model API (e.g., a poorly water-soluble drug)

  • Dodecane (≥99% purity)

  • This compound (as available)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC

Procedure:

  • Preparation of Solvent: Add an excess amount of the API to separate scintillation vials containing a known volume (e.g., 5 mL) of dodecane and this compound, respectively.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15-20 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

  • Dilution: Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted samples into the HPLC system and determine the concentration of the API.

  • Calculation: Calculate the saturation solubility of the API in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or µg/mL.

Visualizing the Selection Process

The following diagrams illustrate the conceptual workflows and relationships discussed.

cluster_selection Solvent Selection Workflow start Define Formulation Goal (e.g., Solubilize API X) api_props Characterize API Properties (Polarity, LogP) start->api_props solvent_choice Select Solvent Class api_props->solvent_choice dodecane_path Non-Polar (Alkane) solvent_choice->dodecane_path Low Polarity API ether_path Slightly Polar (Ether) solvent_choice->ether_path Moderate Polarity API dodecane_eval Evaluate Dodecane (Solubility, Stability) dodecane_path->dodecane_eval ether_eval Evaluate this compound (Solubility, Stability) ether_path->ether_eval decision Select Optimal Solvent dodecane_eval->decision ether_eval->decision cluster_synthesis Williamson Ether Synthesis of this compound reactant1 Propanol alkoxide Sodium Propoxide (Intermediate) reactant1->alkoxide + reactant2 Sodium Hydride (NaH) or other strong base reactant2->alkoxide product This compound alkoxide->product + reactant3 1-Bromododecane reactant3->product byproduct Sodium Bromide (NaBr) product->byproduct Formation of

References

Cross-Validation of Analytical Methods for 1-Propoxydodecane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Propoxydodecane is a long-chain alkyl ether with applications in various industries, including as a solvent, plasticizer, and in the synthesis of specialty chemicals. Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD), for the quantification of this compound. The objective is to present a framework for the cross-validation of these methods to ensure data integrity and reliability across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Experimental Protocols

Detailed methodologies for the quantification of this compound by GC-MS and HPLC-CAD are outlined below. These protocols are designed to be robust and serve as a starting point for method development and subsequent cross-validation.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 59, 87, 129). A full scan mode (m/z 40-400) can be used for initial identification.

  • Sample Preparation:

    • Standard solutions are prepared by dissolving this compound in a suitable solvent like hexane or dichloromethane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Test samples are diluted with the same solvent to fall within the calibration range. An internal standard (e.g., dodecane) is recommended for improved accuracy and precision.

2. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for non-volatile or thermally labile compounds and compounds lacking a UV chromophore, such as this compound.

  • Instrumentation: A standard HPLC system with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish Flex with Vanquish CAD).

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate for this non-polar analyte.[1][2][3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v). The high organic content is necessary to retain and elute the non-polar this compound.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Parameters:

    • Evaporation Temperature: 35°C.

    • Gas (Nitrogen) Pressure: 60 psi.

    • Data collection rate: 10 Hz.

  • Sample Preparation:

    • Standard solutions are prepared by dissolving this compound in the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Test samples are diluted with the mobile phase to fall within the calibration range.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of the GC-MS and HPLC-CAD methods for the quantification of this compound, based on typical validation parameters outlined in the ICH Q2(R1) guidelines. This data is hypothetical and serves as a template for a cross-validation study.

Table 1: Comparison of Method Performance Parameters

ParameterGC-MSHPLC-CADAcceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.997≥ 0.995
Range (µg/mL) 1 - 10010 - 500Method-dependent
Limit of Detection (LOD) (µg/mL) 0.33.0Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 1.010.0Signal-to-Noise ≥ 10
Specificity/Selectivity High (based on mass fragments)Moderate (universal detector)No interference at the retention time of the analyte

Table 2: Accuracy and Precision Comparison

Analyte Concentration (µg/mL)GC-MS Recovery (%)GC-MS Precision (RSD%)HPLC-CAD Recovery (%)HPLC-CAD Precision (RSD%)Acceptance Criteria
Low QC (3 µg/mL GC; 30 µg/mL HPLC) 98.52.197.82.5Recovery: 80-120%, RSD: ≤ 15%
Mid QC (30 µg/mL GC; 150 µg/mL HPLC) 101.21.5102.51.8Recovery: 80-120%, RSD: ≤ 15%
High QC (75 µg/mL GC; 400 µg/mL HPLC) 99.31.2100.91.4Recovery: 80-120%, RSD: ≤ 15%

Table 3: Robustness Evaluation (Hypothetical Variations)

Parameter VariationGC-MS (% Change in Result)HPLC-CAD (% Change in Result)Acceptance Criteria
Column Temperature (± 2°C) < 2.0%< 2.5%≤ 5.0%
Flow Rate (± 5%) < 1.5%< 3.0%≤ 5.0%
Mobile Phase Composition (± 2%) N/A< 4.0%≤ 5.0%
Inlet Temperature (± 10°C) < 2.0%N/A≤ 5.0%

Mandatory Visualizations

The following diagrams illustrate the workflow for cross-validation and the logical comparison between the two analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-CAD Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare Spiked Samples (Low, Mid, High Concentrations) GCMS_Analysis Analyze Samples using Validated GC-MS Method Prep->GCMS_Analysis HPLC_Analysis Analyze Aliquots of the Same Samples using Validated HPLC-CAD Method Prep->HPLC_Analysis GCMS_Data GC-MS Results (Concentration Data) GCMS_Analysis->GCMS_Data Compare Statistical Comparison of Results (e.g., Bland-Altman, % Difference) GCMS_Data->Compare HPLC_Data HPLC-CAD Results (Concentration Data) HPLC_Analysis->HPLC_Data HPLC_Data->Compare Conclusion Conclusion on Method Comparability and Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-CAD methods.

MethodComparison Logical Comparison of Analytical Methods cluster_gcms GC-MS Method cluster_hplc HPLC-CAD Method Analyte This compound (Non-polar, No Chromophore) GCMS_Principle Principle: Volatility and Mass-to-Charge Ratio Analyte->GCMS_Principle Suitable for HPLC_Principle Principle: Partitioning and Aerosol Charging Analyte->HPLC_Principle Suitable for GCMS_Adv Advantages: - High Specificity - High Sensitivity (Low LOD/LOQ) GCMS_Principle->GCMS_Adv GCMS_Disadv Disadvantages: - Requires Volatilization - Potential for Thermal Degradation GCMS_Principle->GCMS_Disadv HPLC_Adv Advantages: - Universal Detection - No Volatilization Required HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Sensitivity (Higher LOD/LOQ) - Lower Specificity HPLC_Principle->HPLC_Disadv

Caption: Comparison of GC-MS and HPLC-CAD for this compound analysis.

Conclusion

Both GC-MS and HPLC-CAD are viable techniques for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. HPLC-CAD provides a robust alternative, particularly when dealing with complex matrices or when a universal detector is preferred.

The cross-validation of these two methods is essential to ensure consistency and reliability of analytical data, especially in a regulated environment or when transferring methods between laboratories. By analyzing the same set of samples and comparing the results against predefined acceptance criteria, researchers can establish the interchangeability of the methods or define a bias between them. The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. This guide provides a comprehensive framework for making an informed decision and for designing a scientifically sound cross-validation study.

References

A Comparative Guide to Monitoring the Synthesis of 1-Propoxydodecane: The Role of FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, real-time reaction monitoring is crucial for optimizing processes, ensuring product quality, and enhancing safety. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for monitoring the synthesis of 1-propoxydodecane via the Williamson ether synthesis, alongside alternative analytical techniques.

The synthesis of this compound, a dialkyl ether, is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of a long-chain alcohol, 1-dodecanol, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide, such as 1-bromopropane. Monitoring the conversion of reactants to the final ether product is paramount for determining reaction endpoints and maximizing yield.

In-Situ FTIR Spectroscopy: A Real-Time Window into the Reaction

In-situ FTIR spectroscopy offers a powerful, non-destructive method for real-time monitoring of the synthesis of this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected, providing a live view of the changing chemical composition of the reaction mixture.

The key to this monitoring technique lies in tracking the characteristic infrared absorption bands of the reactants and the product. The disappearance of the broad O-H stretching vibration from the starting alcohol, 1-dodecanol, and the appearance of the characteristic C-O-C stretching vibration of the ether product are the primary indicators of reaction progression.

Key Spectral Changes in the Synthesis of this compound:
Functional GroupKey VibrationWavenumber (cm⁻¹)Change During Reaction
1-Dodecanol (Reactant) O-H Stretch (broad)3200-3600Disappears
C-O Stretch1050-1260Diminishes/Shifts
1-Bromopropane (Reactant) C-Br Stretch515-690Disappears
This compound (Product) C-O-C Stretch1050-1150Appears

Comparison of Monitoring Techniques

While in-situ FTIR provides real-time, quantitative data without the need for sample removal, other chromatographic techniques are also commonly employed to monitor the Williamson ether synthesis. The choice of method often depends on the specific requirements of the experiment, available equipment, and the desired level of detail.

FeatureIn-Situ FTIR SpectroscopyGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Real-Time Monitoring YesNo (requires sampling and analysis time)No (discrete time points)
Sample Preparation None (probe inserted directly into the reactor)Sample quenching, extraction, and dilutionAliquot spotting on a plate
Data Type Quantitative (concentration vs. time)Quantitative (peak area)Qualitative/Semi-quantitative (spot intensity)
Information Provided Reaction kinetics, reactant consumption, product formationSeparation of components, quantification of product and byproductsPresence/absence of starting materials and product
Equipment Cost HighHighLow
Expertise Required Moderate (for data interpretation)High (for method development and operation)Low

Experimental Protocols

In-Situ FTIR Spectroscopy Monitoring

Objective: To monitor the synthesis of this compound in real-time by tracking the disappearance of the O-H stretch of 1-dodecanol and the appearance of the C-O-C stretch of the ether product.

Materials:

  • Reaction vessel equipped with a port for an in-situ FTIR-ATR probe

  • FTIR spectrometer with an ATR probe (e.g., diamond or silicon crystal)

  • 1-dodecanol

  • Sodium hydride (or other suitable base)

  • 1-bromopropane

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent and 1-dodecanol to the vessel.

  • Insert the FTIR-ATR probe into the reaction mixture, ensuring the crystal is fully submerged.

  • Begin collecting background spectra of the initial mixture.

  • Slowly add the base (e.g., sodium hydride) to the reaction vessel to form the sodium dodecyloxide.

  • Once the alkoxide formation is complete (indicated by the cessation of hydrogen gas evolution if using a hydride), begin continuous spectral acquisition.

  • Add 1-bromopropane to the reaction mixture to initiate the ether synthesis.

  • Monitor the reaction progress by observing the decrease in the intensity of the broad O-H band (around 3200-3600 cm⁻¹) and the increase in the intensity of the C-O-C ether band (around 1050-1150 cm⁻¹).[1][2][3][4]

  • The reaction is considered complete when the O-H band is no longer detectable and the intensity of the C-O-C band has stabilized.

Gas Chromatography (GC) Monitoring

Objective: To quantify the formation of this compound and the consumption of reactants at discrete time points.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Reaction mixture aliquots

  • Quenching solution (e.g., water or dilute acid)

  • Extraction solvent (e.g., diethyl ether, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (optional, for improved quantification)

Procedure:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing a small amount of water or dilute acid to stop the reaction.

  • Add an extraction solvent and an internal standard (if used) to the quenched aliquot.

  • Vortex the mixture to extract the organic components.

  • Separate the organic layer and dry it over a drying agent.

  • Inject a small volume (e.g., 1 µL) of the dried organic layer into the GC.

  • Analyze the resulting chromatogram to determine the relative peak areas of the reactants and the product.

  • Calculate the concentration of each component based on a pre-established calibration curve or relative response factors.

Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively assess the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber

  • Eluent (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate)

  • Capillary tubes for spotting

  • Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Reaction mixture aliquots

Procedure:

  • Prepare a TLC plate by drawing a baseline with a pencil.

  • Spot the plate with the starting materials (1-dodecanol and 1-bromopropane) as references.

  • At various time points during the reaction, withdraw a small aliquot using a capillary tube and spot it on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp (if the compounds are UV-active) or by using a staining agent.

  • Compare the spots from the reaction mixture to the reference spots. The reaction is progressing if the spot corresponding to the starting alcohol diminishes in intensity and a new spot, corresponding to the less polar ether product, appears and intensifies over time.

Visualizing the Workflow and Comparison

FTIR_Workflow cluster_reaction Reaction Setup cluster_monitoring FTIR Monitoring reactants 1-Dodecanol + Base + 1-Bromopropane vessel Reaction Vessel reactants->vessel solvent Anhydrous Solvent solvent->vessel probe In-Situ ATR Probe vessel->probe Insert Probe spectrometer FTIR Spectrometer probe->spectrometer data Real-Time Spectral Data (Concentration vs. Time) spectrometer->data analysis Reaction Kinetics & Endpoint Determination data->analysis Analyze Spectral Changes

Caption: Experimental workflow for in-situ FTIR monitoring of this compound synthesis.

Method_Comparison cluster_ftir FTIR Attributes cluster_gc GC Attributes cluster_tlc TLC Attributes monitoring Reaction Monitoring Methods ftir In-Situ FTIR Spectroscopy monitoring->ftir gc Gas Chromatography (GC) monitoring->gc tlc Thin-Layer Chromatography (TLC) monitoring->tlc ftir_realtime Real-Time, Continuous Data ftir_no_sampling No Sample Preparation ftir_quant Quantitative Kinetics gc_discrete Discrete Time Points gc_sampling Requires Sampling & Prep gc_quant Quantitative Separation tlc_discrete Discrete Time Points tlc_sampling Simple Spotting tlc_qual Qualitative Assessment

Caption: Comparison of analytical methods for monitoring ether synthesis.

References

Assessing the Impact of 1-Propoxydodecane on Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical synthesis and drug development, the choice of reaction medium can profoundly influence reaction rates, yields, and overall process efficiency. This guide provides a comparative assessment of 1-Propoxydodecane, a long-chain ether, and its potential impact on reaction kinetics. Due to the limited direct experimental data on this compound's kinetic effects, this document leverages its structural characteristics to infer its behavior and compares it with established alternatives. The information presented herein is intended to guide researchers in designing experiments to evaluate its suitability for specific applications.

Physicochemical Properties and Inferred Kinetic Impact

This compound is an amphiphilic molecule, possessing a polar ether group and a long, nonpolar dodecyl chain. This structure suggests its potential utility as a nonpolar solvent or as a phase-transfer catalyst in heterogeneous reaction systems. Its impact on reaction kinetics is likely to be dictated by its influence on the solubility of reactants and the stabilization of transition states.

Table 1: Comparison of Physicochemical Properties of this compound and Alternative Solvents

PropertyThis compound (Predicted)Dodecane (Nonpolar Alternative)1,4-Dioxane (Polar Ether Alternative)Tetrabutylammonium Bromide (Phase-Transfer Catalyst)
Molecular Weight 228.42 g/mol 170.34 g/mol 88.11 g/mol 322.37 g/mol
Boiling Point ~280-300 °C216 °C101 °C104 °C (decomposes)
Polarity Low to mediumVery LowMediumHigh (Ionic)
Dielectric Constant ~3-5~2.02.2Not Applicable
Solubility in Water Very LowInsolubleMiscibleSoluble
Primary Role Solvent, Co-solvent, Potential Phase-Transfer AgentNonpolar SolventPolar Aprotic SolventPhase-Transfer Catalyst

Potential Applications and Impact on Reaction Kinetics

Based on its structure, this compound could influence reaction kinetics in two primary scenarios: as a bulk solvent and as a phase-transfer catalyst.

As a Nonpolar Solvent

In reactions involving nonpolar reactants, this compound is expected to behave similarly to other long-chain alkanes, providing a medium that can solubilize the starting materials. However, the presence of the ether oxygen introduces a degree of polarity which could offer subtle advantages.

Expected Kinetic Effects:

  • For Nonpolar Reactions: The reaction rate would likely be comparable to that in other nonpolar solvents like dodecane or toluene. The long alkyl chain would create a nonpolar environment.

  • For Reactions with Polar Intermediates: The ether functionality might offer some stabilization to polar or charged transition states, potentially leading to a modest rate enhancement compared to purely nonpolar solvents.

As a Phase-Transfer Catalyst

In biphasic systems (e.g., aqueous-organic), this compound's amphiphilic nature suggests a potential role as a phase-transfer catalyst. It could facilitate the transport of ionic reactants from an aqueous phase to an organic phase where the reaction occurs.

Expected Kinetic Effects:

  • Increased Reaction Rates in Biphasic Systems: By transporting the reactant across the phase boundary, it would increase the effective concentration of the reactant in the organic phase, leading to a significant acceleration of the reaction rate.

  • Comparison to Quaternary Ammonium Salts: While potentially effective, its efficiency as a phase-transfer catalyst is likely to be lower than that of conventional catalysts like tetrabutylammonium bromide, which have a more pronounced ionic character.

Experimental Protocols for Kinetic Assessment

To empirically determine the impact of this compound on reaction kinetics, a well-characterized model reaction is necessary. The nucleophilic substitution of 1-bromooctane with aqueous sodium cyanide is a suitable choice.

Objective: To compare the rate of reaction of 1-bromooctane with sodium cyanide in the presence of this compound versus alternative systems.

Materials:

  • 1-bromooctane

  • Sodium cyanide (aqueous solution)

  • This compound

  • Dodecane

  • Tetrabutylammonium bromide (TBAB)

  • Gas chromatograph (GC) for monitoring reaction progress

Experimental Setup:

A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and sampling port. The temperature is maintained at 80°C.

Procedure:

  • Control (Biphasic, No Catalyst): Charge the reactor with 1-bromooctane and the aqueous solution of sodium cyanide. Stir vigorously at a constant rate.

  • This compound as Co-solvent/Catalyst: To the same biphasic system, add a specific molar percentage of this compound.

  • Dodecane as a Nonpolar Solvent: Dissolve 1-bromooctane in dodecane and then add the aqueous sodium cyanide solution.

  • TBAB as a Phase-Transfer Catalyst: To the dodecane/aqueous system, add a catalytic amount of TBAB.

  • Monitoring: At regular time intervals, withdraw aliquots from the organic phase, quench the reaction, and analyze the concentration of 1-bromooctane and the product (1-cyanooctane) by GC.

Data Analysis:

Plot the concentration of 1-bromooctane versus time for each experiment. Determine the initial reaction rate from the slope of the curve at t=0.

Hypothetical Comparative Data

The following table summarizes the expected outcomes from the proposed experiments, providing a basis for comparing the performance of this compound.

Table 2: Hypothetical Reaction Rate Data for the Reaction of 1-Bromooctane with Sodium Cyanide

SystemRole of AdditiveExpected Relative Initial Rate
Biphasic (Control)None1 (very slow)
Biphasic + this compoundPotential Phase-Transfer Agent5 - 15
Dodecane / AqueousNonpolar Solvent1.5 (slight increase due to better mixing)
Dodecane / Aqueous + TBABPhase-Transfer Catalyst100 - 500

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase R-X R-X (Organic Soluble) Product R-Nu R-X->Product Catalyst_R Q+X- M+X- M+X- Catalyst_R->M+X- Ion Exchange M+Nu- M+Nu- (Aqueous Soluble) Catalyst_Nu Q+Nu- M+Nu-->Catalyst_Nu Ion Exchange Catalyst_Nu->R-X Reaction

Caption: Phase-Transfer Catalysis Mechanism.

G start Prepare Reactants reactor Charge Reactor start->reactor heat Heat to 80°C reactor->heat stir Start Stirring heat->stir sample Take Aliquot at Time t stir->sample sample->stir Continue reaction quench Quench Reaction sample->quench analyze GC Analysis quench->analyze data Plot Concentration vs. Time analyze->data rate Calculate Initial Rate data->rate end End rate->end

Caption: Experimental Workflow for Kinetic Studies.

Conclusion

The experimental protocols and hypothetical data presented in this guide offer a framework for researchers to systematically evaluate this compound's performance. Such studies are crucial to unlock the full potential of this and similar long-chain ethers in optimizing chemical reactions for research and industrial applications.

A Comparative Guide to the Quantitative Analysis of Impurities in 1-Propoxydodecane Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical compounds is paramount in research, development, and manufacturing, particularly within the pharmaceutical industry where even trace impurities can impact efficacy and safety.[1][2] This guide provides a comparative overview of analytical techniques for the quantitative analysis of impurities in 1-Propoxydodecane, a long-chain alkyl ether. The methodologies discussed are grounded in established analytical principles and are supported by general experimental protocols applicable to this class of compounds.

Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the synthesis process, degradation, or storage. Common synthesis routes, such as Williamson ether synthesis, may result in the following potential impurities:

  • Starting Materials: Unreacted 1-dodecanol and propyl halides (e.g., 1-bromopropane or 1-chloropropane).

  • By-products: Dipropyl ether, didodecyl ether, and elimination products like propene.

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the accurate quantification of impurities. The following table compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of impurities in this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[1]Separates compounds based on their partitioning between a mobile phase and a stationary phase.[3]Provides structural information and quantification based on the magnetic properties of atomic nuclei.[4]
Applicable Impurities Volatile and semi-volatile impurities such as residual solvents (toluene, THF), starting materials (1-bromopropane), and low-boiling point by-products (dipropyl ether).[3][5]Non-volatile or high-boiling point impurities such as unreacted 1-dodecanol and by-products like didodecyl ether.[5][6]A wide range of impurities, particularly for structural elucidation and quantification of known and unknown compounds. Excellent for residual solvents.[4][7][8]
Sensitivity High (ppm to ppb levels).[1]Moderate to High (ppm levels), detector dependent.[9]Lower (typically requires >0.1% for routine analysis).[4]
Quantification Excellent with appropriate calibration standards.Excellent with appropriate calibration standards.Good, can be performed with an internal standard (qNMR).
Sample Throughput High.High.Moderate.
Strengths Excellent separation efficiency for volatile compounds, definitive identification with MS.[1]Versatile for a wide range of non-volatile compounds, multiple detector options (UV, CAD, MS).[10][11]Provides detailed structural information, non-destructive, can identify unknown impurities.[5]
Limitations Not suitable for non-volatile or thermally labile compounds.May have lower resolution for structurally similar, non-chromophoric compounds without a universal detector like a Charged Aerosol Detector (CAD) or MS.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These are general protocols and may require optimization for specific samples and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities

This method is suitable for the quantification of residual solvents and volatile by-products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 20:1).

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., undecane).

  • Dilute to volume with the solvent.

Quantification: Create a calibration curve using certified reference standards of the expected impurities.[12] The concentration of each impurity is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities

This method is designed for the analysis of high-boiling point impurities such as unreacted 1-dodecanol and didodecyl ether. A universal detector like a Charged Aerosol Detector (CAD) is recommended due to the lack of a strong chromophore in these compounds.[10]

Instrumentation:

  • HPLC system with a CAD or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 80% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

CAD/ELSD Conditions:

  • Follow manufacturer's recommendations for gas pressure and temperature settings.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/isopropanol mixture).

Quantification: Generate a calibration curve for each impurity using certified reference standards. The concentration is calculated based on the peak area from the calibration curve.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of impurities in a chemical sample.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample & Standard Preparation (Weighing, Dissolving, Dilution) Sample->Preparation Standard Reference Standards Standard->Preparation GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS Inject HPLC HPLC Analysis (Non-Volatile Impurities) Preparation->HPLC Inject NMR NMR Analysis (Structural Confirmation) Preparation->NMR Analyze Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification using Calibration Curves Integration->Quantification Report Final Report (Impurity Profile) Quantification->Report

Caption: Workflow for impurity profiling in this compound samples.

Conclusion

The quantitative analysis of impurities in this compound requires a multi-faceted approach. GC-MS is the preferred method for volatile impurities, offering high sensitivity and definitive identification.[1] HPLC with a universal detector is ideal for non-volatile and high-boiling point impurities.[10] NMR spectroscopy serves as a powerful complementary technique for structural elucidation and quantification, particularly when reference standards are unavailable.[4] The selection of the most appropriate method or combination of methods will depend on the specific impurities of interest and the required sensitivity. Adherence to rigorous experimental protocols and the use of certified reference standards are essential for obtaining accurate and reliable quantitative data.[2][12]

References

1-Propoxydodecane in Synthesis: A Comparative Guide to High-Boiling Point Ether Solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. For reactions requiring elevated temperatures, high-boiling point solvents are indispensable. 1-Propoxydodecane, a long-chain aliphatic ether, presents itself as a potential candidate in this category. This guide provides a comparative analysis of this compound with other established high-boiling point ether solvents, offering researchers, scientists, and drug development professionals a basis for solvent selection in their synthetic endeavors.

Data Presentation: Comparison of Physical Properties

The selection of a high-boiling point solvent often hinges on its physical properties. Below is a comparison of this compound with common alternatives: dibutyl ether, diphenyl ether, and diethylene glycol dibutyl ether.

PropertyThis compoundDibutyl EtherDiphenyl EtherDiethylene Glycol Dibutyl Ether
CAS Number 68409-59-6142-96-1101-84-8112-73-2
Molecular Formula C₁₅H₃₂OC₈H₁₈OC₁₂H₁₀OC₁₂H₂₆O₃
Molecular Weight 228.42 g/mol 130.23 g/mol 170.21 g/mol 218.34 g/mol
Boiling Point 124-127 °C @ 3 Torr[1]142-143 °C259 °C[2]256 °C[3][4]
Melting Point Not available-98 °C26 °C[2]-60.2 °C[4]
Density 0.896 g/cm³ @ 20 °C[1]0.764 g/mL @ 25 °C1.073 g/mL @ 25 °C[2]0.8814 g/mL @ 20 °C[4]
Solubility in Water Insoluble0.113 g/L @ 20 °CInsoluble[5]0.3% w/w @ 20 °C[3]

Note: The boiling point of this compound is reported under reduced pressure. Its atmospheric boiling point is expected to be significantly higher, likely in a range comparable to the alternatives, making it suitable for high-temperature applications.

Performance Comparison and Applications

Direct experimental data on the performance of this compound as a solvent in specific synthetic applications is limited in publicly available literature. However, based on its structure as a long-chain aliphatic ether, its potential applications and performance can be inferred and compared to well-documented alternatives.

1. Organometallic Reactions (e.g., Grignard Reactions):

High-boiling point ethers are frequently used as solvents for Grignard reactions and other organometallic processes.[3][6][7][8][9] They can solvate the organometallic species, enhancing their stability and reactivity.

  • This compound (Inferred Performance): The long alkyl chain of this compound would render it highly non-polar, which could be advantageous for dissolving non-polar starting materials. Its ether linkage provides the necessary Lewis basicity to coordinate with and stabilize organometallic reagents. Its high boiling point would allow for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of certain Grignard reagents from less reactive alkyl or aryl halides.

  • Dibutyl Ether: A commonly used solvent for Grignard syntheses.[6][7] Its boiling point of 142-143 °C allows for reactions to be run at higher temperatures than with diethyl ether or THF.

  • Diethylene Glycol Dibutyl Ether: This solvent is noted for its ability to stabilize reactive intermediates in Grignard reactions, leading to higher yields compared to traditional ether solvents like THF.[3] Its very high boiling point (256 °C) is a key advantage for sluggish reactions.[3][10]

2. High-Temperature Organic Synthesis:

The high boiling points of these ethers make them suitable as reaction media for various organic transformations that require significant heat input.

  • This compound (Inferred Performance): Its expected high boiling point and chemical inertness (characteristic of ethers) would make it a suitable medium for reactions such as nucleophilic substitutions, eliminations, and certain metal-catalyzed processes that require sustained heating.

  • Diphenyl Ether: With a boiling point of 259 °C, diphenyl ether is utilized as a high-boiling solvent and a heat transfer medium.[2][5][11] It is also used in the synthesis of polyesters.[12]

  • Diethylene Glycol Dibutyl Ether: Its high boiling point makes it an excellent reaction medium for processes that require elevated temperatures.[10] It is used as a solvent for nitrocellulose, resins, and adhesives.[13]

3. Nanoparticle Synthesis:

The synthesis of nanoparticles often requires high-boiling point organic solvents to control nucleation and growth processes.

  • General Context: The synthesis of polymeric nanoparticles, for instance, can be achieved through methods like emulsification-solvent evaporation, where a high-boiling organic solvent is employed.[14][15] The choice of solvent can significantly impact the size and properties of the nanoparticles.[16]

Experimental Protocols

As specific experimental protocols for the use of this compound are not widely published, a general protocol for a Grignard reaction using a high-boiling point ether is provided as a representative example. This protocol can be adapted for use with this compound or its alternatives, with appropriate adjustments for temperature and reaction time.

Representative Protocol: Preparation of a Grignard Reagent

Objective: To prepare a Grignard reagent from an aryl bromide using a high-boiling point ether as a solvent.

Materials:

  • Magnesium turnings

  • Aryl bromide (e.g., bromobenzene)

  • High-boiling point ether solvent (e.g., Dibutyl Ether, or potentially this compound), anhydrous

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet

Procedure:

  • All glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Magnesium turnings are placed in the reaction flask. A small crystal of iodine is added.

  • The flask is gently heated with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed, then allowed to cool.

  • Anhydrous high-boiling point ether is added to the flask to cover the magnesium turnings.

  • A solution of the aryl bromide in the same anhydrous ether is prepared and placed in the dropping funnel.

  • A small portion of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, which may be indicated by a color change, gentle refluxing, or the disappearance of the iodine color. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at a temperature appropriate for the chosen solvent (e.g., up to 140 °C for dibutyl ether) for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and is typically used directly in the next synthetic step.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows related to the synthesis and selection of high-boiling point ether solvents.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Alcohol Dodecanol Alkoxide Dodecyloxide Anion Alcohol->Alkoxide Deprotonation AlkylHalide 1-Propyl Bromide Ether This compound Base Strong Base (e.g., NaH) Solvent Aprotic Solvent Salt NaBr Alkoxide->Ether SN2 Attack

Figure 1. Williamson Ether Synthesis of this compound.

Solvent_Selection_Workflow Define_Requirements Define Reaction Requirements (Temperature, Reactant Solubility) Identify_Candidates Identify Potential High-Boiling Point Ether Solvents Define_Requirements->Identify_Candidates Compare_Properties Compare Physical Properties (Boiling Point, Polarity, etc.) Identify_Candidates->Compare_Properties Evaluate_Performance Evaluate Performance Data (Yields, Reaction Times) Compare_Properties->Evaluate_Performance Consider_Safety Consider Safety & Environmental Factors (Toxicity, Disposal) Evaluate_Performance->Consider_Safety Select_Solvent Select Optimal Solvent Consider_Safety->Select_Solvent

Figure 2. Logical Workflow for High-Boiling Point Ether Solvent Selection.

References

Benchmarking 1-Propoxydodecane Against Green Solvent Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous pursuit of greener and more sustainable practices in chemical research and drug development, the selection of solvents has become a critical consideration. Traditional solvents are often associated with environmental, health, and safety concerns, prompting the exploration of safer and more eco-friendly alternatives. This guide provides a comparative analysis of 1-propoxydodecane against prominent green solvent alternatives, offering insights into their performance, physicochemical properties, and environmental footprint. The information presented aims to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and process chemistry needs.

While this compound is a subject of interest, publicly available data on its performance and environmental impact is limited. Therefore, this guide will focus on well-characterized green alternatives, providing a benchmark against which emerging solvents like this compound can be evaluated as more data becomes available.

Comparative Analysis of Physicochemical Properties

A solvent's utility is largely determined by its physical and chemical properties. The following table summarizes key parameters for this compound and its green alternatives. This data allows for a direct comparison of their boiling points, densities, water solubility, and other critical characteristics that influence their application in various experimental setups.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Glycerol Ethers (representative)
Molecular Formula C₁₅H₃₂O[1]C₅H₁₀O[2][3][4]C₆H₁₂OC₆H₁₄O₃ (diglyme as an example)
Molecular Weight ( g/mol ) 228.41[1]86.13[5]100.16134.17
Boiling Point (°C) Not available78-80[2]106[6][7]162
Density (g/mL) Not available0.86 at 25°C[2]0.860.99
Water Solubility Not availablePartially soluble, decreases with increasing temperature[2][3]1.1 g/100g at 23°C[6][8]Miscible
LogP Not available1.1[9]Not available-0.8 (diglyme)
Flash Point (°C) Not available-11-157
Source PetrochemicalRenewable (from corn cobs, bagasse)[10][11]Petrochemical (with high atom economy)[12][13]Renewable (from glycerol, a biodiesel byproduct)[14][15]
Key Safety & Environmental Notes GHS: Irritant[1]Lower peroxide formation than THF.[16] Not classified as a carcinogen.[17]Low peroxide formation.[18][19] Not classified as developmentally reprotoxic.[13]Low volatility, low ecotoxicity.[15][20]

Performance in Key Applications

The true measure of a solvent's value lies in its performance in chemical transformations and formulations. The green solvents highlighted in this guide have demonstrated considerable advantages in various applications relevant to drug discovery and development.

Organic Synthesis

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a versatile and effective alternative to Tetrahydrofuran (THF) in a wide range of organic reactions.[16][21] Its higher boiling point allows for reactions to be conducted at elevated temperatures, often leading to shorter reaction times.[16] Furthermore, its limited miscibility with water simplifies aqueous workups and product extraction, reducing the need for additional organic solvents.[10][16] 2-MeTHF has been successfully employed in Grignard reactions, Suzuki couplings, and Buchwald aminations.[10]

Cyclopentyl Methyl Ether (CPME) is another excellent substitute for traditional ether solvents like THF, MTBE, and dioxane.[8][13] It boasts high hydrophobicity, leading to clear separation from water and facilitating easy recovery.[6][19] CPME is relatively stable under both acidic and basic conditions and exhibits a low tendency to form explosive peroxides, enhancing laboratory safety.[11][18][19] Its utility has been demonstrated in various catalytic reactions, extractions, and crystallizations.[8]

Glycerol Ethers represent a promising class of bio-based solvents derived from glycerol, a byproduct of biodiesel production.[14][15] Their tunable physicochemical properties, achieved by varying the alkyl chain, allow for their application in a range of reactions.[22] They have been investigated as green solvents for catalysis and organic synthesis, offering the advantages of low volatility and biodegradability.[15][23]

Drug Formulation

The low toxicity and renewable nature of these green solvents make them attractive candidates for applications in drug formulation. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is a critical factor. For instance, glycerol-derived ethers have shown efficacy in solubilizing poorly water-soluble compounds like hydroxycinnamic acids.[22] The choice of solvent can significantly impact the safety and efficacy of the final drug product, making the toxicological profile of paramount importance.[24]

Experimental Protocols

To facilitate a standardized comparison of solvent performance, this section outlines general experimental protocols for key evaluation metrics.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems and during extractions.

Shake-Flask Method (OECD 107):

  • Prepare a saturated solution of the solvent in both n-octanol and water.

  • Add a known amount of the solvent to a flask containing a measured mixture of the mutually saturated n-octanol and water.

  • Seal the flask and shake it at a constant temperature until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the solvent in each phase using a suitable analytical method (e.g., gas chromatography).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[25][26]

HPLC Method:

A faster, alternative method involves using high-performance liquid chromatography (HPLC). The retention time of the solvent on a calibrated reversed-phase column can be correlated to its LogP value.[25][27]

Residual Solvent Analysis

Ensuring that residual solvent levels in pharmaceutical products are within safe limits is a regulatory requirement.

Headspace Gas Chromatography (GC):

This is the most common method for analyzing residual solvents in pharmaceutical samples.[28][29]

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable dissolution solvent.

  • Seal the vial and place it in a headspace autosampler.

  • The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • A sample of the headspace gas is injected into a gas chromatograph for separation and quantification of the individual solvents.[29]

Visualization of Solvent Selection Workflow

The process of selecting an appropriate green solvent can be visualized as a logical workflow, starting from initial project requirements and culminating in the optimal solvent choice.

Solvent_Selection_Workflow A Define Project Requirements (Reaction Type, Scale, Regulatory Constraints) B Identify Potential Green Solvent Candidates (e.g., 2-MeTHF, CPME, Glycerol Ethers) A->B C Evaluate Physicochemical Properties (Boiling Point, Solubility, etc.) B->C D Assess Performance in Lab-Scale Experiments (Yield, Purity, Reaction Time) C->D E Analyze Safety and Environmental Profile (Toxicity, Biodegradability, Source) D->E F Consider Economic Feasibility (Cost, Recyclability) E->F G Select Optimal Green Solvent F->G

Caption: A streamlined workflow for the rational selection of green solvents.

Signaling Pathway for Green Chemistry Integration

The adoption of green solvents is a key component of integrating green chemistry principles into the drug development lifecycle. This can be represented as a signaling cascade where initial awareness leads to widespread implementation.

Green_Chemistry_Integration cluster_0 Awareness & Education cluster_1 Implementation cluster_2 Impact A Understanding of Green Chemistry Principles B Knowledge of Green Solvent Alternatives A->B informs C Solvent Selection Guides & Tools B->C guides D Process Optimization with Green Solvents C->D enables E Lifecycle Assessment D->E informs F Reduced Environmental Footprint D->F G Improved Safety Profile D->G H Sustainable Drug Development F->H G->H

Caption: Integration of green solvents into sustainable drug development.

References

Safety Operating Guide

Proper Disposal of 1-Propoxydodecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Propoxydodecane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

This compound is a member of the ether chemical class. Ethers are known to form explosive peroxides upon exposure to air and light. Therefore, handling and disposal require strict safety protocols.

Key Hazards:

  • Peroxide Formation: Ethers can form unstable peroxides over time, which can explode when subjected to heat, friction, or shock.[1][2]

  • Flammability: Ethers are generally flammable liquids.[3]

  • Environmental Hazard: Improper disposal can lead to contamination of water supplies.[4]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Properties of this compound

PropertyValue/InformationSource
Chemical Class Ether[5]
Molecular Formula C15H32OInferred
Physical State Liquid (presumed at room temp.)Inferred
Hazards Potential for peroxide formation, Flammable[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not pour it down the drain.[4]

Step 1: Check for Peroxides Before preparing for disposal, it is crucial to test for the presence of peroxides, especially if the container has been open for an extended period.[1][2]

  • Use peroxide test strips.

  • If peroxides are present (indicated by a color change on the strip), do not handle the container further. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately.[1] Moving a container with concentrated peroxides can be extremely dangerous.[1]

Step 2: Segregation and Labeling

  • If the chemical is free of peroxides, it should be collected in a designated, properly labeled hazardous waste container.[6]

  • The container should be made of a material compatible with ethers, such as glass or a specific type of plastic recommended by your EHS office.[1]

  • The label should clearly state "Hazardous Waste," "Flammable Liquid," and "this compound."

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[3][4] Your institution's EHS department can typically facilitate this process.

  • Provide the disposal service with as much information as possible about the waste, including its chemical name and potential hazards.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area to avoid inhalation of vapors.[4]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[4]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any contact with skin or eyes, flush the affected area with water for at least 15 minutes and seek medical attention.

Experimental Protocols Cited

The information provided is based on established safety protocols for handling and disposing of ether-class chemicals. Specific experimental procedures for the synthesis or use of this compound can be found in relevant chemical literature. The Williamson Ether Synthesis is a common method for preparing such compounds.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound for Disposal check_peroxides Check for Peroxides start->check_peroxides peroxides_present Peroxides Detected? check_peroxides->peroxides_present contact_ehs IMMEDIATELY CONTACT EHS / HAZARDOUS WASTE VENDOR Do Not Move Container peroxides_present->contact_ehs Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No prepare_for_disposal Prepare for Disposal no_peroxides->prepare_for_disposal label_waste Segregate and Label as 'Hazardous Waste - Flammable Ether' prepare_for_disposal->label_waste arrange_pickup Arrange for Professional Hazardous Waste Disposal label_waste->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Handling Information for 1-Propoxydodecane Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A specific Safety Data Sheet (SDS) for 1-Propoxydodecane could not be located in publicly available resources. Therefore, detailed and verified safety, handling, and disposal information cannot be provided at this time.

For the safe handling of any chemical, including this compound, the material's specific Safety Data Sheet is the primary and essential source of information. This document contains critical data regarding potential hazards, necessary personal protective equipment (PPE), first aid measures, and proper disposal procedures.

It is imperative for researchers, scientists, and drug development professionals to obtain the Safety Data Sheet for this compound directly from the chemical manufacturer or supplier before any handling or use of this substance. Generalizing safety protocols from chemically similar substances is not a safe laboratory practice and could result in serious harm.

When you obtain the SDS for this compound, you will find sections detailing the following critical information:

  • Section 2: Hazards Identification: This will classify the physical and health hazards associated with the chemical.

  • Section 4: First-Aid Measures: This provides immediate medical instructions for various types of exposure (inhalation, skin contact, eye contact, ingestion).

  • Section 7: Handling and Storage: This outlines safe handling practices and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: This section is crucial as it specifies the necessary personal protective equipment. This typically includes:

    • Eye/Face Protection: Such as safety glasses with side shields or chemical goggles.

    • Skin Protection: Including the type of chemically resistant gloves required (e.g., nitrile, neoprene), and protective clothing like a lab coat or apron.

    • Respiratory Protection: If ventilation is inadequate or if the substance is volatile, a respirator may be required. The specific type of respirator and cartridge will be detailed.

  • Section 13: Disposal Considerations: This will provide guidance on how to dispose of the chemical and its contaminated packaging in accordance with local, state, and federal regulations.

Standard Laboratory Safety Workflow

While specific guidance for this compound is unavailable, a general workflow for handling laboratory chemicals is presented below. This should be adapted based on the specific recommendations in the chemical's SDS once obtained.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling obtain_sds Obtain and Review Safety Data Sheet (SDS) assess_risk Conduct Risk Assessment obtain_sds->assess_risk Input for don_ppe Don Appropriate PPE assess_risk->don_ppe Determines prepare_workstation Prepare Ventilated Workstation don_ppe->prepare_workstation handle_chemical Handle Chemical prepare_workstation->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste per SDS and Local Regulations doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Caption: General workflow for safe chemical handling in a laboratory setting.

Researchers and all laboratory personnel are strongly advised to postpone any work with this compound until a comprehensive and specific Safety Data Sheet has been acquired and thoroughly reviewed. Your institution's Environmental Health and Safety (EHS) office can also provide valuable assistance in obtaining and interpreting SDSs and in conducting a thorough risk assessment.

×

Retrosynthesis Analysis

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1-Propoxydodecane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.